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  • Product: 2-(4-Ethoxyphenyl)-1,3-thiazolane
  • CAS: 937602-47-6

Core Science & Biosynthesis

Foundational

2-(4-Ethoxyphenyl)-1,3-thiazolane chemical structure and properties

Structure, Synthesis, and Pharmaceutical Applications Executive Summary 2-(4-Ethoxyphenyl)-1,3-thiazolane (CAS: 937602-47-6), also known as 2-(4-ethoxyphenyl)thiazolidine, is a saturated five-membered heterocyclic compou...

Author: BenchChem Technical Support Team. Date: February 2026

Structure, Synthesis, and Pharmaceutical Applications

Executive Summary

2-(4-Ethoxyphenyl)-1,3-thiazolane (CAS: 937602-47-6), also known as 2-(4-ethoxyphenyl)thiazolidine, is a saturated five-membered heterocyclic compound featuring a thioether and an amine within the ring.[1][2][3][4][5][6] It represents a critical scaffold in medicinal chemistry, serving both as a stable prodrug for the delivery of cysteamine and as a pharmacophore with intrinsic biological activity. This guide details the physicochemical characterization, synthetic pathways, and therapeutic potential of this molecule, specifically targeting researchers in drug discovery and organic synthesis.

Chemical Identity & Structural Analysis

The compound consists of a thiazolidine ring substituted at the C2 position with a para-ethoxyphenyl group. The presence of the chiral center at C2 renders the molecule optically active, typically existing as a racemic mixture unless stereoselective synthesis is employed.

Table 1: Chemical Identification Data

PropertyDetail
IUPAC Name 2-(4-Ethoxyphenyl)-1,3-thiazolidine
Common Synonyms 2-(4-Ethoxyphenyl)-1,3-thiazolane; 2-(p-Ethoxyphenyl)thiazolidine
CAS Number 937602-47-6
Molecular Formula C₁₁H₁₅NOS
Molecular Weight 209.31 g/mol
SMILES CCOC1=CC=C(C=C1)C2NCCS2
Chiral Center C2 (R/S enantiomers)
Structural Insights
  • Ring Conformation: The thiazolidine ring adopts an envelope conformation to minimize torsional strain between the sulfur lone pairs and the adjacent nitrogen.

  • Electronic Effects: The p-ethoxy group acts as an electron-donating group (EDG) via resonance, increasing the electron density of the phenyl ring. This electronic push stabilizes the C2 position but also makes the ring nitrogen more nucleophilic compared to unsubstituted analogs.

  • Lipophilicity: The ethoxy tail significantly enhances lipophilicity (LogP ~2.4) compared to the methoxy analog, improving membrane permeability—a critical factor for its utility as a CNS-penetrant prodrug.

Synthesis & Production Protocols

The synthesis of 2-(4-ethoxyphenyl)-1,3-thiazolane follows a classic condensation pathway between an aminothiol and an aldehyde. This reaction is thermodynamically driven by the formation of the stable 5-membered ring.

2.1 Reaction Mechanism

The mechanism proceeds via a nucleophilic attack of the cysteamine amine on the aldehyde carbonyl, forming a hemiaminal intermediate. This is followed by dehydration to an imine (Schiff base), which undergoes rapid intramolecular cyclization by the thiol group.

SynthesisMechanism Reactants 4-Ethoxybenzaldehyde + Cysteamine Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal Nucleophilic Attack Imine Imine (Schiff Base) Intermediate Hemiaminal->Imine - H₂O (Dehydration) Water H₂O Hemiaminal->Water Product 2-(4-Ethoxyphenyl)- 1,3-thiazolane Imine->Product Intramolecular Thiol Attack

Figure 1: Mechanistic pathway for the condensation of 4-ethoxybenzaldehyde and cysteamine.

2.2 Laboratory Synthesis Protocol

Objective: Synthesis of 2-(4-ethoxyphenyl)-1,3-thiazolane on a 10 mmol scale.

Reagents:

  • 4-Ethoxybenzaldehyde (1.50 g, 10 mmol)

  • Cysteamine hydrochloride (1.14 g, 10 mmol)

  • Triethylamine (Et₃N) (1.01 g, 10 mmol) - to neutralize the HCl salt

  • Ethanol (absolute, 20 mL)

  • Magnesium sulfate (MgSO₄) - drying agent

Procedure:

  • Preparation: Dissolve cysteamine hydrochloride in 10 mL of absolute ethanol. Add triethylamine dropwise under stirring to liberate the free amine. A white precipitate (Et₃N·HCl) may form; filter if necessary or proceed if suspension is fine.

  • Condensation: Add 4-ethoxybenzaldehyde (dissolved in 10 mL ethanol) slowly to the cysteamine solution at room temperature.

  • Reaction: Stir the mixture at ambient temperature (20–25°C) for 4–6 hours. Monitor progress via TLC (Silica gel; Hexane:Ethyl Acetate 3:1). The aldehyde spot should disappear.

  • Work-up:

    • Evaporate the ethanol under reduced pressure.

    • Dissolve the residue in dichloromethane (DCM, 30 mL).

    • Wash with water (2 x 15 mL) to remove salts and unreacted cysteamine.

    • Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate. The product typically crystallizes upon cooling or addition of cold hexane. Recrystallize from ethanol/hexane if necessary.

  • Yield: Expected yield is 85–95%.

Physicochemical Properties

Understanding the physical state and stability of the molecule is vital for formulation.

Table 2: Physical & Thermodynamic Properties

PropertyValue/DescriptionSource/Method
Physical State White to off-white crystalline solidExperimental [1, 2]
Melting Point 96–98 °CExperimental [1]
Boiling Point 354.0 ± 42.0 °C (Predicted)Computed (ACD/Labs)
Density 1.107 ± 0.06 g/cm³Computed
LogP (Octanol/Water) 2.38 ± 0.30Predicted (Consensus)
pKa (Conjugate Acid) ~5.8 (Ring Nitrogen)Estimated
Solubility Soluble in DCM, DMSO, Ethanol; Insoluble in WaterExperimental Observation
Spectral Characterization (Diagnostic Signals)
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 1.40 (t, 3H): Methyl protons of the ethoxy group.

    • δ 4.05 (q, 2H): Methylene protons of the ethoxy group.

    • δ 5.45 (s, 1H): The methine proton at C2 (N-CH-S). This is the most diagnostic signal for ring closure; the shift from the aldehyde signal (~9.8 ppm) to 5.45 ppm confirms thiazolidine formation.

    • δ 2.8-3.5 (m, 4H): Multiplets corresponding to the thiazolidine ring protons (N-CH₂-CH₂-S).

    • δ 6.8-7.4 (dd, 4H): Aromatic protons showing the typical AA'BB' splitting pattern of a para-substituted benzene.

Biological & Pharmaceutical Potential[9][10]

The 2-(4-ethoxyphenyl)-1,3-thiazolane scaffold operates through two primary pharmacological modes: as a prodrug and as an active pharmacophore.

4.1 Prodrug Mechanism (Cysteamine Delivery)

Thiazolidines are hydrolytically unstable in acidic environments (pH < 4) but relatively stable at physiological pH (7.4). This property is exploited to deliver cysteamine.[7]

  • Mechanism: Upon ingestion, the compound resists degradation in the bloodstream. Once taken up by cells or entering acidic lysosomes, the ring opens to release cysteamine and 4-ethoxybenzaldehyde .

  • Application: Cysteamine is used to treat Cystinosis (by clearing cystine) and Huntington's Disease (via BDNF upregulation). The thiazolidine form masks the foul thiol odor and reduces gastric irritation associated with free cysteamine [3].

4.2 Intrinsic Activity (SAR)

Beyond prodrug activity, the intact ring exhibits biological effects, particularly in antimicrobial and anticancer domains.

SAR_Analysis Core 2-(4-Ethoxyphenyl)-1,3-thiazolane (Scaffold) Ethoxy 4-Ethoxy Group (Lipophilicity) Core->Ethoxy Ring Thiazolidine Ring (Saturated) Core->Ring Nitrogen N3 Position (Unsubstituted) Core->Nitrogen Effect1 Enhanced Membrane Permeability (CNS Entry) Ethoxy->Effect1 Increases LogP Effect2 Prodrug Stability (Hydrolytic Balance) Ring->Effect2 Steric Protection Effect3 H-Bond Donor (Receptor Binding) Nitrogen->Effect3 Interaction Site

Figure 2: Structure-Activity Relationship (SAR) analysis of the 2-(4-ethoxyphenyl)-1,3-thiazolane scaffold.

  • Antimicrobial: 2-Arylthiazolidines disrupt bacterial cell walls and inhibit specific enzymes. The ethoxy group enhances penetration into Gram-negative bacteria.

  • Anticancer: Analogs of this structure have shown cytotoxicity against breast (MCF-7) and colon (HCT-116) cancer lines, often by inducing oxidative stress or inhibiting anti-apoptotic proteins [4].

Handling, Stability & Safety
  • Oxidation Sensitivity: The sulfur atom is susceptible to oxidation. Prolonged exposure to air can lead to the formation of sulfoxides (S=O) or dehydrogenation to the corresponding thiazole.

    • Recommendation: Store under an inert atmosphere (Nitrogen or Argon) at -20°C for long-term retention.

  • Hydrolytic Stability: Stable in solid form. In solution, avoid acidic buffers unless ring opening is the desired outcome.

  • Safety: Standard PPE (gloves, goggles) is required. As a cysteamine derivative, it may possess skin-sensitizing properties.

References
  • VulcanChem. (n.d.). Product Datasheet: 2-(4-Ethoxyphenyl)-1,3-thiazolane (CAS 937602-47-6).[2] Retrieved from

  • ChemWhat. (n.d.). Chemical Properties of 2-(4-Ethoxyphenyl)-1,3-thiazolane. Retrieved from

  • Gong, B., et al. (2016). "Evaluation of carbohydrate-cysteamine thiazolidines as pro-drugs for the treatment of cystinosis." Orphanet Journal of Rare Diseases. Link

  • Chavan, A. A., et al. (2019). "Synthesis and Biological Activity of Some New Thiazolidinone Derivatives." Systematic Reviews in Pharmacy. Link

  • Shibamoto, T., & Horiuchi, M. (1997).[8] "Reaction mechanism of cysteamine and aldehydes." Journal of Agricultural and Food Chemistry. Link

Sources

Exploratory

2-(4-Ethoxyphenyl)-1,3-thiazolane IUPAC name and CAS number

Technical Monograph: 2-(4-Ethoxyphenyl)-1,3-thiazolane Executive Summary 2-(4-Ethoxyphenyl)-1,3-thiazolane (IUPAC: 2-(4-ethoxyphenyl)-1,3-thiazolidine) is a saturated five-membered heterocyclic compound containing sulfur...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2-(4-Ethoxyphenyl)-1,3-thiazolane

Executive Summary

2-(4-Ethoxyphenyl)-1,3-thiazolane (IUPAC: 2-(4-ethoxyphenyl)-1,3-thiazolidine) is a saturated five-membered heterocyclic compound containing sulfur and nitrogen. Belonging to the thiazolidine class, it serves as a critical pharmacophore in medicinal chemistry, particularly as a bioisostere for proline or as a scaffold for developing antimicrobial, anti-inflammatory, and anticancer agents.[1]

This guide provides a comprehensive technical analysis of the compound, detailing its chemical identity, validated synthesis protocols, reaction mechanisms, and characterization standards. It is designed for researchers requiring high-purity synthesis and structural validation of thiazolidine derivatives.

Chemical Identity & Physicochemical Properties

The compound is characterized by a 1,3-thiazolidine ring substituted at the C2 position with a para-ethoxyphenyl moiety. The saturation of the ring distinguishes it from thiazoles (aromatic) and thiazolines (partially unsaturated).

Property Data
CAS Number 937602-47-6
IUPAC Name 2-(4-Ethoxyphenyl)-1,3-thiazolidine
Synonyms 2-(4-Ethoxyphenyl)-1,3-thiazolane; 2-(p-Ethoxyphenyl)thiazolidine
Molecular Formula C₁₁H₁₅NOS
Molecular Weight 209.31 g/mol
Exact Mass 209.0874
Predicted LogP ~2.3 (Lipophilic)
Physical State Solid (Crystalline powder)
Solubility Soluble in DMSO, Ethanol, Methanol, Chloroform; Insoluble in Water
pKa (Predicted) ~6.5 (Conjugate acid of the secondary amine)

Synthesis Protocol: Cyclocondensation Strategy

The most robust route for synthesizing 2-substituted thiazolidines is the condensation of 2-aminoethanethiol (cysteamine) with the corresponding aldehyde. This reaction proceeds via a hemiaminal/imine intermediate followed by intramolecular cyclization.

Reagents & Materials
  • Precursor A: 4-Ethoxybenzaldehyde (CAS: 456-27-9) – 10 mmol (1.50 g)

  • Precursor B: Cysteamine hydrochloride (CAS: 156-57-0) – 10 mmol (1.14 g)

  • Base: Triethylamine (Et₃N) or Sodium Acetate (to neutralize the HCl salt) – 10 mmol

  • Solvent: Absolute Ethanol (EtOH) – 30 mL

  • Catalyst: Mild Lewis acid (optional, e.g., ZnCl₂) or molecular sieves to sequester water.

Step-by-Step Methodology
  • Preparation of Free Base:

    • Dissolve Cysteamine HCl (1.14 g) in 10 mL of absolute ethanol.

    • Add Triethylamine (1.4 mL) dropwise at 0°C to liberate the free amine. Stir for 15 minutes.

  • Condensation Reaction:

    • Dissolve 4-Ethoxybenzaldehyde (1.50 g) in 20 mL of absolute ethanol in a round-bottom flask.

    • Add the neutralized cysteamine solution to the aldehyde solution slowly under stirring.

    • Optional: Add 1 g of activated 3Å molecular sieves to the flask to drive the equilibrium forward by removing water.

  • Reflux:

    • Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1). The aldehyde spot (R_f ~0.6) should disappear, and a lower R_f product spot should appear.

  • Work-up:

    • Filter the hot solution to remove molecular sieves (if used).

    • Concentrate the filtrate under reduced pressure (Rotary Evaporator) to approximately 5 mL.

    • Cool the concentrate in an ice bath to induce crystallization. If oil forms, triturate with cold diethyl ether.

  • Purification:

    • Recrystallize the crude solid from Ethanol/Water (9:1) or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

    • Yield Expectation: 75–85%.

Mechanistic Pathway

The formation of the thiazolidine ring involves a nucleophilic attack by the amine nitrogen on the carbonyl carbon, followed by water elimination to form an imine (Schiff base). The thiol group then performs an intramolecular nucleophilic attack on the imine carbon to close the ring.

SynthesisMechanism cluster_conditions Reaction Conditions Reactants Reactants 4-Ethoxybenzaldehyde + Cysteamine Hemiaminal Intermediate 1 Hemiaminal / Hemithioaminal Reactants->Hemiaminal Nucleophilic Attack (N) Imine Intermediate 2 Imine (Schiff Base) (-H₂O) Hemiaminal->Imine Dehydration Cyclization Ring Closure Intramolecular Thiol Attack Imine->Cyclization Nucleophilic Attack (S) Product Product 2-(4-Ethoxyphenyl)-1,3-thiazolane Cyclization->Product Stabilization Cond Solvent: Ethanol Temp: Reflux (78°C) Time: 4-6 Hours

Figure 1: Mechanistic pathway for the cyclocondensation of cysteamine and 4-ethoxybenzaldehyde.

Analytical Characterization

To validate the structure, the following spectral signatures must be confirmed.

¹H-NMR Spectroscopy (300 MHz, CDCl₃)

The diagnostic peak is the methine proton at the C2 position of the thiazolidine ring, which typically appears as a singlet or distinct multiplet depending on conformation.

Position Chemical Shift (δ ppm) Multiplicity Assignment
Ar-H 7.35 – 7.45Doublet (2H)Aromatic protons (ortho to thiazolidine)
Ar-H 6.85 – 6.95Doublet (2H)Aromatic protons (ortho to ethoxy)
C2-H 5.40 – 5.60 Singlet (1H) Thiazolidine Ring CH (Diagnostic)
OCH₂ 4.05Quartet (2H)Ethoxy methylene
Ring CH₂ 3.40 – 3.60Multiplet (2H)C5 Protons (adjacent to S)
Ring CH₂ 2.90 – 3.10Multiplet (2H)C4 Protons (adjacent to N)
CH₃ 1.40Triplet (3H)Ethoxy methyl
NH ~2.0 – 2.5Broad SingletAmine proton (exchangeable with D₂O)
IR Spectroscopy (FT-IR)
  • 3300–3350 cm⁻¹: N-H stretching (secondary amine).

  • 2800–2950 cm⁻¹: C-H stretching (aliphatic).

  • 1240 cm⁻¹: C-O-C asymmetric stretching (aryl ether).

  • 600–700 cm⁻¹: C-S stretching (thioether).

Applications & Biological Significance

Thiazolidine scaffolds are "privileged structures" in drug discovery due to their ability to bind diverse biological targets.

  • Antimicrobial Activity: 2-Arylthiazolidines have shown potency against Gram-positive bacteria (S. aureus) by disrupting cell wall synthesis.

  • Prodrug Design: The thiazolidine ring is hydrolytically labile under acidic conditions. It can serve as a prodrug for cysteamine (a radioprotective agent) or the aldehyde payload.

  • Anticancer Intermediates: This compound is a precursor for thiazolidin-4-ones (via reaction with mercaptoacetic acid), which are potent EGFR inhibitors and anti-proliferative agents.

Safety & Handling

  • Hazard Classification: Irritant (Xi).[2]

  • H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Handling: Perform synthesis in a fume hood. Cysteamine has a disagreeable odor; use bleach to neutralize glassware and waste.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation to thiazole or hydrolysis.

References

  • PubChem. (n.d.). Compound Summary: Thiazolidine derivatives. National Library of Medicine. Retrieved February 2, 2026, from [Link]

  • ChemWhat. (2025). 2-(4-Ethoxyphenyl)-1,3-thiazolane Database. Retrieved February 2, 2026, from [Link]

Sources

Foundational

Technical Guide: Physical and Chemical Properties of 2-(4-Ethoxyphenyl)-1,3-thiazolidine

Executive Summary 2-(4-Ethoxyphenyl)-1,3-thiazolidine (CAS: 937602-47-6) is a heterocyclic compound belonging to the class of 2-substituted thiazolidines. Structurally, it consists of a saturated five-membered thiazolidi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(4-Ethoxyphenyl)-1,3-thiazolidine (CAS: 937602-47-6) is a heterocyclic compound belonging to the class of 2-substituted thiazolidines. Structurally, it consists of a saturated five-membered thiazolidine ring fused to a 4-ethoxyphenyl moiety at the C2 position. This molecule is of significant interest in medicinal chemistry as a "prodrug" vehicle for the controlled release of cysteamine (a radioprotective and antioxidant agent) and 4-ethoxybenzaldehyde . Its lipophilic nature allows for enhanced cellular permeability compared to free cysteamine, making it a critical scaffold in the development of antioxidant, anti-inflammatory, and radioprotective therapeutics.

Molecular Architecture & Synthesis

Structural Analysis

The compound features a chiral center at the C2 position of the thiazolidine ring, although it is typically synthesized and used as a racemic mixture.

  • Core Scaffold: 1,3-Thiazolidine (saturated N,S-heterocycle).

  • Substituent: 4-Ethoxyphenyl group attached at C2.[1][2]

  • Key Functional Features:

    • Secondary Amine (N3): Acts as a nucleophile and hydrogen bond donor.

    • Thioether (S1): Susceptible to oxidation (sulfoxide/sulfone formation).

    • Hemiaminal Thioether Linkage (N-C-S): The C2 position is chemically labile, allowing for reversible hydrolysis under acidic conditions.

Synthetic Pathway

The synthesis follows a condensation reaction between 2-aminoethanethiol (cysteamine) and 4-ethoxybenzaldehyde . This reaction proceeds via a Schiff base intermediate, which rapidly cyclizes due to the high nucleophilicity of the thiol group.

Reaction Conditions:

  • Solvent: Ethanol or Benzene/Toluene (with Dean-Stark trap).

  • Catalyst: None required (spontaneous) or mild Lewis acid.

  • Yield: Typically >85%.[3]

Mechanism of Formation (DOT Diagram)

The following diagram illustrates the stepwise mechanism: imine formation followed by intramolecular cyclization.

SynthesisMechanism Reactants Reactants 4-Ethoxybenzaldehyde + Cysteamine Intermediate Intermediate Schiff Base (Imine) [Transient] Reactants->Intermediate - H2O Condensation Transition Cyclization Intramolecular Thiol Attack Intermediate->Transition Nucleophilic Attack Product Product 2-(4-Ethoxyphenyl)-1,3-thiazolidine Transition->Product Ring Closure

Figure 1: Stepwise synthesis mechanism of 2-(4-Ethoxyphenyl)-1,3-thiazolidine via condensation and cyclization.

Physicochemical Profile

The physical properties of 2-(4-Ethoxyphenyl)-1,3-thiazolidine are governed by the lipophilic ethoxyphenyl group, which significantly reduces water solubility compared to the parent thiazolidine ring.

PropertyValue / DescriptionNote
CAS Number 937602-47-6Unique Identifier
Molecular Formula C₁₁H₁₅NOS-
Molecular Weight 209.31 g/mol -
Appearance White to off-white crystalline solidMay appear yellowish if impure
Melting Point 96 – 98 °CSharp melting range indicates purity
Solubility (Water) Low (< 0.5 mg/mL)Hydrophobic character dominates
Solubility (Organic) HighSoluble in DMSO, Ethanol, DCM, Chloroform
LogP (Predicted) ~2.5 - 2.8Indicates good membrane permeability
pKa (Conjugate Acid) ~6.0 - 6.5Nitrogen is less basic than secondary alkyl amines

Spectroscopic Characterization

Accurate identification relies on NMR and IR spectroscopy. The following data represents the expected spectral signature based on structural analogs and theoretical modeling.

Proton NMR (¹H-NMR, 400 MHz, CDCl₃)
  • δ 1.40 (t, 3H): Methyl protons of the ethoxy group (–OCH₂CH ₃).

  • δ 2.80 – 3.10 (m, 2H): Thiazolidine ring protons (S-CH ₂).

  • δ 3.30 – 3.60 (m, 2H): Thiazolidine ring protons (N-CH ₂).

  • δ 4.05 (q, 2H): Methylene protons of the ethoxy group (–OCH ₂CH₃).

  • δ 5.45 (s, 1H): The characteristic methine proton at C2 (N-CH -S). This singlet is diagnostic for ring closure.

  • δ 6.85 (d, 2H): Aromatic protons ortho to ethoxy group.

  • δ 7.40 (d, 2H): Aromatic protons meta to ethoxy group.

Infrared Spectroscopy (FT-IR)
  • 3300 – 3350 cm⁻¹: N-H stretching (secondary amine).

  • 2850 – 2950 cm⁻¹: C-H stretching (aliphatic).

  • 1240 cm⁻¹: C-O-C stretching (aryl ether).

  • 600 – 700 cm⁻¹: C-S stretching (weak band).

Chemical Reactivity & Stability

Hydrolytic Stability (The Prodrug Mechanism)

The thiazolidine ring is stable at neutral pH but undergoes hydrolysis in acidic environments or in the presence of specific enzymes. This property is exploited for drug delivery.

  • Reaction: 2-(4-Ethoxyphenyl)thiazolidine + H₂O ⇌ Cysteamine + 4-Ethoxybenzaldehyde.

  • Significance: Releases cysteamine inside the cell, bypassing the rapid oxidation and toxicity issues associated with administering free cysteamine.

Oxidation

The sulfur atom is susceptible to oxidation by peroxides or metabolic enzymes (e.g., FMOs).

  • S-Oxidation: Yields the sulfoxide (1-oxide) and sulfone (1,1-dioxide).

  • Ring Opening: Strong oxidants may force ring opening to form disulfides (cystamine derivatives).

Pharmaceutical Applications

Radioprotection & Antioxidant Activity

Cysteamine is a potent radioprotector but has a short half-life and high toxicity. This thiazolidine derivative acts as a latentiated form of cysteamine.

  • Mechanism: The lipophilic molecule crosses cell membranes passively. Once intracellular, hydrolysis releases cysteamine, which scavenges free radicals (ROS) and repairs DNA damage via hydrogen atom donation.

Bioactive Aldehyde Release

The breakdown product, 4-ethoxybenzaldehyde , possesses antimicrobial and anti-inflammatory properties, potentially providing a synergistic therapeutic effect alongside cysteamine.

Biological Pathway Diagram

BioPathway Prodrug 2-(4-Ethoxyphenyl)thiazolidine (Lipophilic Prodrug) Membrane Cell Membrane (Passive Transport) Prodrug->Membrane Intracellular Intracellular Hydrolysis (Acidic pH / Enzymatic) Membrane->Intracellular Cysteamine Cysteamine (Active ROS Scavenger) Intracellular->Cysteamine Release Aldehyde 4-Ethoxybenzaldehyde (Bioactive/Metabolized) Intracellular->Aldehyde Release

Figure 2: Biological activation pathway of the thiazolidine prodrug.

Experimental Protocols

Synthesis Protocol

Objective: Synthesis of 2-(4-Ethoxyphenyl)-1,3-thiazolidine (10 mmol scale).

  • Preparation: Dissolve cysteamine hydrochloride (1.14 g, 10 mmol) in 10 mL of water. Neutralize with an equimolar amount of NaOH or NaHCO₃ to release the free base. Extract with DCM if necessary, or use free base cysteamine directly in ethanol.

  • Condensation: In a round-bottom flask, dissolve 4-ethoxybenzaldehyde (1.50 g, 10 mmol) in 20 mL of absolute ethanol.

  • Addition: Add the cysteamine solution dropwise to the aldehyde solution with stirring.

  • Reaction: Stir the mixture at room temperature for 1 hour, then reflux for 2 hours. (Optional: Use a Dean-Stark trap with toluene if water removal is critical for yield, though ethanol reflux is usually sufficient for thiazolidines).

  • Work-up: Evaporate the solvent under reduced pressure. The residue will likely be an oil that solidifies upon cooling or triturating with hexane/ether.

  • Purification: Recrystallize from ethanol/water or purify via silica gel column chromatography (Eluent: Hexane:Ethyl Acetate 4:1).

  • Validation: Confirm structure via melting point (96-98°C) and ¹H-NMR.

Stability Assay (Simulated Gastric Fluid)

Objective: Determine half-life of the prodrug at acidic pH.

  • Medium: Prepare Simulated Gastric Fluid (SGF) at pH 1.2 (HCl/NaCl).

  • Incubation: Dissolve 10 mg of compound in 1 mL methanol, then dilute into 50 mL SGF at 37°C.

  • Sampling: Aliquot 1 mL samples at t=0, 15, 30, 60, and 120 minutes.

  • Analysis: Neutralize samples immediately and analyze via HPLC (C18 column, Acetonitrile:Water gradient) to monitor the disappearance of the thiazolidine peak and appearance of the aldehyde peak.

References

  • Matrix Scientific. (n.d.). 2-(4-Ethoxyphenyl)thiazolidine Product Data Sheet. Retrieved from

  • Arctom Sci. (n.d.). CAS 937602-47-6 Properties.[4] Retrieved from

  • Roberts, J. C., et al. (1987). Prodrugs of L-cysteine as radioprotective agents. Journal of Medicinal Chemistry. (Contextual grounding for thiazolidine prodrug mechanism).
  • MolCore. (n.d.). 2-(4-Ethoxyphenyl)thiazolidine-4-carboxylic acid.[1][5] Retrieved from

  • PubChem. (2025).[2] Thiazolidine Compound Summary. National Library of Medicine. Retrieved from

Sources

Exploratory

Advanced Protocols for the Synthesis and Characterization of Novel Thiazole Derivatives

Executive Summary The thiazole pharmacophore is a cornerstone of modern medicinal chemistry, serving as the structural anchor in blockbuster drugs like Dasatinib (antineoplastic) and Ritonavir (antiretroviral). Its plana...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The thiazole pharmacophore is a cornerstone of modern medicinal chemistry, serving as the structural anchor in blockbuster drugs like Dasatinib (antineoplastic) and Ritonavir (antiretroviral). Its planar, electron-deficient aromatic nature allows for diverse non-covalent interactions—specifically


-

stacking and hydrogen bonding—within biological binding pockets.

This guide moves beyond elementary textbook definitions to provide a rigorous, field-validated workflow for the synthesis of novel 2,4-disubstituted thiazole derivatives. We focus on an Optimized Hantzsch Condensation adapted for high-throughput and green chemistry applications, followed by a multi-tiered characterization strategy designed to ensure structural integrity before biological screening.

Strategic Synthesis: The Modernized Hantzsch Protocol

While the classical Hantzsch synthesis (1887) remains the gold standard, modern drug discovery demands higher atom economy and reduced solvent toxicity. We present a One-Pot, Catalyst-Free modification utilizing aqueous ethanol, which enhances yield and simplifies workup compared to traditional reflux methods.

Reaction Mechanism & Causality

The synthesis proceeds via the condensation of an


-haloketone with a thioamide (or thiourea). Understanding the mechanism is critical for troubleshooting low yields:
  • Nucleophilic Attack: The sulfur atom of the thioamide attacks the

    
    -carbon of the haloketone (
    
    
    
    ).[1] Critical Control Point: Steric hindrance at the
    
    
    -carbon significantly retards this step.
  • Cyclization: The nitrogen lone pair attacks the carbonyl carbon, forming a hydroxythiazoline intermediate.

  • Dehydration: Spontaneous elimination of water aromatizes the ring.

Mechanistic Visualization

The following diagram details the stepwise transformation and the critical transition states.

HantzschMechanism Start Reagents (α-Haloketone + Thiourea) Inter1 Intermediate 1 (Iminothioether) Start->Inter1 S_N2 Attack (-HBr) Inter2 Intermediate 2 (4-Hydroxythiazoline) Inter1->Inter2 Cyclization (N-attack) Product Final Product (2-Aminothiazole) Inter2->Product Dehydration (-H₂O)

Caption: Stepwise mechanistic pathway of the Hantzsch Thiazole Synthesis, highlighting the critical dehydration step required for aromatization.

Experimental Protocol: Synthesis of 2-Amino-4-(4-chlorophenyl)thiazole

This protocol is designed for reproducibility and scalability. It uses 2-bromo-4'-chloroacetophenone and thiourea as model substrates.

Materials & Reagents
ReagentEquiv.RoleCritical Note
2-Bromo-4'-chloroacetophenone1.0ElectrophileLachyrmator; handle in fume hood.
Thiourea1.1NucleophileSlight excess ensures complete consumption of the toxic bromide.
Ethanol (95%)SolventMediumSolubilizes reactants but precipitates the product salt.
Sodium Acetate (aq)BaseNeutralizerPrevents protonation of the amine product.
Step-by-Step Methodology
  • Reaction Setup:

    • In a 100 mL round-bottom flask, dissolve 5.0 mmol (1.17 g) of 2-bromo-4'-chloroacetophenone in 20 mL of ethanol .

    • Scientist's Note: Ensure the ketone is fully dissolved before adding thiourea to prevent localized concentration hotspots that lead to polymerization.

  • Addition & Reflux:

    • Add 5.5 mmol (0.42 g) of thiourea.

    • Heat the mixture to reflux (

      
      ) for 2–3 hours .
      
    • Monitoring: Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). The starting bromide spot (

      
      ) should disappear, and a polar baseline spot (hydrobromide salt of the product) should appear.
      
  • Workup & Isolation:

    • Cool the reaction mixture to room temperature. A white precipitate (thiazole hydrobromide salt) will form.

    • Filter the solid and wash with cold ethanol (

      
      ).
      
    • Free Base Liberation: Suspend the solid in 20 mL water and adjust pH to ~9 using saturated sodium acetate or 10%

      
      . Stir for 30 mins.
      
    • Filter the resulting free base (pale yellow solid), wash with water, and dry in a vacuum oven at

      
      .
      
  • Purification:

    • Recrystallize from hot ethanol/water (9:1) to obtain analytical grade crystals.

Characterization Framework

A self-validating system requires confirming both the molecular skeleton and the absence of impurities.

Spectroscopic Validation Table
TechniqueParameterExpected ValueStructural Insight

H NMR
(DMSO-

)
Thiazole C5-H

7.00 – 7.30 ppm (s, 1H)
Diagnostic singlet confirming ring closure.

H NMR

(Amine)

7.00 – 7.60 ppm (bs, 2H)
Confirms free amine (disappears with

shake).

C NMR
C2 (C=N)

168 – 170 ppm
Highly deshielded carbon between S and N.
FT-IR C=N stretch1610 – 1640 cm

Characteristic thiazole ring breathing.
FT-IR

stretch
3300 – 3450 cm

Doublet indicates primary amine.
Analytical Decision Tree

Use this workflow to validate your compound or troubleshoot synthesis failures.

CharacterizationWorkflow Crude Crude Product TLC TLC Check (Single Spot?) Crude->TLC Purify Recrystallize (EtOH/H₂O) TLC->Purify Multiple Spots NMR 1H NMR Analysis TLC->NMR Single Spot Purify->NMR CheckH Thiazole Proton (s, ~7.1 ppm) Present? NMR->CheckH Success Valid Structure Proceed to Bioassay CheckH->Success Yes Fail Check Reagents/ Reflux Time CheckH->Fail No

Caption: Logical workflow for the structural validation of synthetic thiazole derivatives.

Biological Context & Applications[2][3][4][5][6][7][8][9][10][11]

Synthesized derivatives should be screened for Structure-Activity Relationship (SAR) data. The 2-amino position is a versatile handle for derivatization (e.g., amide coupling, Schiff bases) to modulate lipophilicity and target binding.

  • Anticancer Potential: Thiazoles often inhibit kinases (e.g., Src, EGFR). Initial screening is recommended on MCF-7 (breast cancer) and HepG2 (liver carcinoma) cell lines using an MTT assay.

  • Antimicrobial Activity: Due to the structural similarity to penicillin pharmacophores, derivatives should be tested against S. aureus and E. coli.

References

  • Hantzsch Thiazole Synthesis Mechanism and Protocol Source: Chem Help Asap [Link]

  • Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles Source: ACS Omega (American Chemical Society) [Link][2]

  • Recent Advances in the Synthesis and Utility of Thiazoline and its Derivatives Source: RSC Advances (Royal Society of Chemistry) [Link]

  • Thiazole Derivatives: Prospectives and Biological Applications Source: Taylor & Francis Online (Journal of Enzyme Inhibition and Medicinal Chemistry) [Link]

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives Source: PMC (PubMed Central) [Link]

Sources

Foundational

Biological Activities of Thiazole and Thiazolidine Compounds

Executive Summary The thiazole (1,3-thiazole) and its saturated analogue, thiazolidine, represent two of the most privileged scaffolds in medicinal chemistry. Characterized by a five-membered ring containing sulfur and n...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The thiazole (1,3-thiazole) and its saturated analogue, thiazolidine, represent two of the most privileged scaffolds in medicinal chemistry. Characterized by a five-membered ring containing sulfur and nitrogen at positions 1 and 3, these heterocycles serve as the core pharmacophore for a vast array of life-saving therapeutics, ranging from the antibiotic sulfathiazole to the antidiabetic pioglitazone .

This guide moves beyond basic textbook definitions to explore the causality of their biological activities. We will dissect the structural electronic features that allow these rings to act as bio-isosteres, ligand anchors, and metabolic modulators. Furthermore, we provide self-validating experimental protocols for synthesizing and testing these moieties, ensuring reproducibility in drug discovery workflows.

Structural Activity Relationship (SAR) & Chemical Foundation

The biological versatility of thiazole stems from its ability to participate in hydrogen bonding,


 stacking, and coordination with metalloenzymes.
The Thiazole Core (Aromatic)[1][2][3]
  • Position 2 (C2): The most reactive site for nucleophilic attack if a leaving group is present, or for lithiation. Substitution here with amine groups (2-aminothiazole) is critical for antimicrobial activity (e.g., Sulfathiazole).

  • Nitrogen (N3): Acts as a hydrogen bond acceptor. In kinase inhibitors, this nitrogen often anchors the molecule to the ATP-binding pocket (e.g., Dasatinib).

  • Sulfur (S1): Increases lipophilicity (LogP), enhancing membrane permeability. It can also interact with aromatic residues in protein binding pockets via sulfur-aromatic interactions.

The Thiazolidine Core (Saturated)
  • Thiazolidine-2,4-dione (TZD): The presence of carbonyls at C2 and C4 renders the N3 proton acidic (pKa ~6-7), allowing for salt formation and specific hydrogen bonding interactions with nuclear receptors like PPAR-

    
    .
    
  • C5-Methylene: The "business end" for antidiabetic activity. Condensation at this position (Knoevenagel condensation) creates the benzylidene derivatives essential for anticancer and antimicrobial potency.

Visualization: SAR Logic Map

The following diagram illustrates the functional zones of the thiazole scaffold.

SAR_Map ThiazoleRing Thiazole Core (C3H3NS) C2 Position C2 (Nucleophilic/Basic) ThiazoleRing->C2 N3 Position N3 (H-Bond Acceptor) ThiazoleRing->N3 C5 Position C5 (Electrophilic Substitution) ThiazoleRing->C5 Antimicrobial Antimicrobial Activity (e.g., Sulfathiazole) C2->Antimicrobial 2-Amino group KinaseInhib Kinase Inhibition (ATP H-Bonding) N3->KinaseInhib H-bond anchor Lipophilicity Membrane Permeability (S-interaction) C5->Lipophilicity Hydrophobic tail attachment

Figure 1: Functional mapping of the thiazole pharmacophore demonstrating critical substitution points for biological activity.

Therapeutic Mechanisms of Action

Antidiabetic Activity: The PPAR- Pathway

Thiazolidinediones (TZDs) function as insulin sensitizers.[1][2][3] They do not increase insulin secretion but rather enhance the body's response to it.

  • Mechanism: TZDs bind to the Peroxisome Proliferator-Activated Receptor Gamma (PPAR-

    
    ), a nuclear transcription factor predominantly expressed in adipose tissue.[2]
    
  • Causality: Ligand binding induces a conformational change

    
     Heterodimerization with Retinoid X Receptor (RXR) 
    
    
    
    Binding to Peroxisome Proliferator Response Elements (PPRE) on DNA.[4]
  • Outcome: Upregulation of GLUT4 (glucose transporter) and adiponectin; downregulation of inflammatory cytokines (TNF-

    
    , IL-6).
    

PPAR_Pathway TZD Thiazolidinedione (Ligand) PPARg PPAR-gamma (Nuclear Receptor) TZD->PPARg Activates Complex PPARg-RXR Heterodimer PPARg->Complex Dimerizes with RXR RXR (Retinoid X Receptor) RXR->Complex DNA DNA (PPRE Region) Complex->DNA Binds to Transcription Gene Transcription (GLUT4, Adiponectin) DNA->Transcription Initiates Effect Increased Insulin Sensitivity Decreased Gluconeogenesis Transcription->Effect Result

Figure 2: Molecular mechanism of Thiazolidinediones (TZDs) activating the PPAR-gamma nuclear receptor pathway.[4]

Antimicrobial & Anticancer Activity[8][9][10][11][12]
  • Antimicrobial: Thiazole derivatives (especially hydrazone hybrids) inhibit DNA Gyrase (GyrB subunit) , an enzyme essential for bacterial DNA supercoiling. Without this, bacterial replication halts.

  • Anticancer:

    • Kinase Inhibition: Thiazoles mimic the adenine ring of ATP, blocking the ATP-binding pocket of tyrosine kinases like EGFR and VEGFR .

    • Tubulin Polymerization: Certain 2-arylthiazoles bind to the colchicine site of tubulin, disrupting microtubule assembly and causing mitotic arrest.

Comparative Potency Table (Representative Data)

Compound ClassTarget / MechanismCell Line / StrainActivity Metric (IC50/MIC)Ref
Thiazolidine-2,4-dione Leukemia (SR)SR Cell LineGI50: 2.04

M
[1]
Thiazole-Hydrazone DNA Gyrase (Bacteria)E. coliMIC: 4.5

10


M/mL
[2]
Benzo[d]thiazole Fungal Sterol SynthesisC. albicansMIC: 50

g/mL
[3]
Pioglitazone PPAR-

Agonist
AdipocytesEC50: ~0.5

M
[4]

Synthesis Strategies: The Hantzsch Protocol[13][14][15]

The Hantzsch Thiazole Synthesis remains the gold standard for constructing the thiazole ring. It involves the condensation of an ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">


-haloketone with a thioamide.[5]
Mechanism & Workflow
  • Nucleophilic Attack: Sulfur of the thioamide attacks the

    
    -carbon of the haloketone (SN2).
    
  • Cyclization: The nitrogen attacks the carbonyl carbon.[6]

  • Dehydration: Loss of water drives aromatization.

Hantzsch_Synthesis HaloKetone Alpha-Haloketone (R-COCH2-Br) Intermediate Thioimidate Intermediate HaloKetone->Intermediate Reflux/EtOH Thioamide Thioamide (R'-CSNH2) Thioamide->Intermediate Cyclization Cyclization & Dehydration (-H2O) Intermediate->Cyclization Thiazole 1,3-Thiazole Derivative Cyclization->Thiazole

Figure 3: Workflow of the Hantzsch Thiazole Synthesis, the primary method for generating thiazole libraries.

Detailed Experimental Protocol

Objective: Synthesis of 2-amino-4-phenylthiazole.

Reagents:

  • 2-Bromoacetophenone (5.0 mmol)[6]

  • Thiourea (7.5 mmol)[6]

  • Ethanol (Absolute, 10 mL)

  • Sodium Carbonate (5% aqueous solution)[6]

Step-by-Step Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 5.0 mmol of 2-bromoacetophenone in 10 mL of absolute ethanol.

  • Addition: Add 7.5 mmol of thiourea. The excess thiourea drives the reaction to completion.

  • Reflux: Attach a condenser and reflux the mixture on a heating mantle for 2–4 hours. Validation: Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1). The starting ketone spot should disappear.

  • Work-up: Cool the reaction mixture to room temperature. You may observe a precipitate (the hydrobromide salt of the thiazole).[5]

  • Neutralization: Pour the mixture into 50 mL of 5%

    
     solution. This deprotonates the salt, liberating the free base which will precipitate as a solid.
    
  • Isolation: Filter the solid using a Buchner funnel. Wash with cold water (3 x 10 mL) to remove inorganic salts.

  • Purification: Recrystallize from hot ethanol to obtain pure crystals.

Biological Assay Protocols

Antimicrobial Susceptibility Testing (MIC)

Expert Insight: Standardize the inoculum density strictly to 0.5 McFarland standard. Variations here are the most common cause of non-reproducible MIC values.

  • Preparation: Dissolve thiazole derivatives in DMSO (stock 1 mg/mL). Ensure final DMSO concentration in assay is <1% to avoid toxicity to bacteria.

  • Inoculum: Prepare bacterial suspension (E. coli ATCC 25922) in Mueller-Hinton Broth (MHB) adjusted to

    
     CFU/mL.
    
  • Dilution: Perform serial two-fold dilutions of the test compound in a 96-well plate (Range: 200

    
    g/mL to 0.39 
    
    
    
    g/mL).
  • Incubation: Add 100

    
    L of inoculum to each well. Incubate at 37°C for 18–24 hours.
    
  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity. Use Resazurin dye (0.01%) for visual confirmation (Blue = No growth, Pink = Growth).

References

  • Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. ResearchGate. [Link]

  • Synthesis, SAR and in vitro therapeutic potentials of thiazolidine-2,4-diones. PubMed Central (PMC). [Link]

  • Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. PubMed Central (PMC). [Link]

  • PPAR-gamma agonists: therapeutic role in diabetes, inflammation and cancer. PubMed. [Link]

  • Hantzsch Thiazole Synthesis - Protocol and Mechanism. ChemHelpAsap. [Link]

Sources

Exploratory

The Synthesis of 2-Substituted Thiazolidines: A Technical Guide for Drug Discovery

Abstract The thiazolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive compounds with a wide array of therapeutic applications.[1] Its unique structural and electronic prop...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The thiazolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive compounds with a wide array of therapeutic applications.[1] Its unique structural and electronic properties, conferred by the presence of sulfur and nitrogen atoms in the five-membered ring, allow for diverse functionalization and interaction with various biological targets. This technical guide provides an in-depth exploration of the primary synthetic methodologies for constructing 2-substituted thiazolidines. We will delve into the mechanistic underpinnings of these transformations, offer detailed experimental protocols for key reactions, and present a comparative analysis of different synthetic strategies. This document is intended for researchers and scientists in the field of drug development, offering both foundational knowledge and practical insights to facilitate the synthesis and exploration of novel thiazolidine-based therapeutic agents.

Introduction: The Significance of the Thiazolidine Scaffold

Thiazolidine and its derivatives are a cornerstone in the design of new pharmaceuticals. The heterocyclic system is present in a range of approved drugs and clinical candidates, demonstrating efficacy as anticancer, antimicrobial, antidiabetic, and anti-inflammatory agents.[1][2] The versatility of the thiazolidine ring lies in the potential for substitution at the 2, 3, 4, and 5 positions, which allows for the fine-tuning of physicochemical properties and biological activity.[1] The 2-position, in particular, is a common site for introducing diversity, as it is readily functionalized through the selection of various aldehyde or ketone precursors. This guide will focus on the synthesis of 2-substituted thiazolidines, providing a comprehensive overview of the most effective and commonly employed synthetic routes.

The Cornerstone of Thiazolidine Synthesis: Condensation of β-Amino Thiols with Carbonyl Compounds

The most fundamental and widely practiced method for the synthesis of 2-substituted thiazolidines is the condensation reaction between a β-amino thiol, most commonly cysteamine or L-cysteine, and an aldehyde or ketone.[3] This reaction is typically acid- or base-catalyzed and proceeds through a cyclocondensation mechanism.

Reaction Mechanism: A Tale of Two Nucleophiles

The formation of the thiazolidine ring is a classic example of intramolecular cyclization driven by the dual nucleophilicity of the β-amino thiol. The reaction is believed to proceed via a Schiff base (imine) intermediate.[3]

The generally accepted mechanism involves two key steps:

  • Imine Formation: The amino group of the β-amino thiol attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a transient carbinolamine intermediate. Subsequent dehydration leads to the formation of a Schiff base.[3]

  • Intramolecular Cyclization: The thiol group then acts as an intramolecular nucleophile, attacking the imine carbon to form the five-membered thiazolidine ring.[3]

The reversibility of this reaction is a crucial aspect to consider, with the stability of the resulting thiazolidine being dependent on the nature of the substituent at the 2-position and the reaction conditions.[4]

G reagents R-CHO + HS-CH2-CH2-NH2 carbinolamine [R-CH(OH)-NH-CH2-CH2-SH] reagents->carbinolamine -H2O imine R-CH=N-CH2-CH2-SH carbinolamine->imine +H2O thiazolidine 2-R-Thiazolidine imine->thiazolidine Intramolecular Cyclization

Caption: General mechanism for thiazolidine formation.

Experimental Protocols

This protocol describes a straightforward and high-yielding synthesis of 2-aryl-thiazolidine-4-carboxylic acids from L-cysteine and an aromatic aldehyde in ethanol at room temperature.[3]

Materials:

  • L-cysteine (1.0 eq)

  • Aromatic aldehyde (1.0 eq)

  • Ethanol (sufficient to dissolve reactants)

  • Diethyl ether (for washing)

  • Stir plate and magnetic stir bar

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve L-cysteine (e.g., 2.00 g, 16.50 mmol) and the corresponding aromatic aldehyde (16.50 mmol) in ethanol (30 mL).

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by the precipitation of the product.

  • Once the reaction is complete (typically observed by the cessation of further precipitation), collect the solid product by vacuum filtration.

  • Wash the collected solid with a small amount of cold ethanol, followed by diethyl ether, to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain the 2-aryl-thiazolidine-4-carboxylic acid.

For less reactive aldehydes or to expedite the reaction, refluxing in an acidified alcoholic solvent is effective.[3]

Materials:

  • (R)-cysteine (1.0 eq)

  • Aromatic aldehyde (1.0 eq)

  • Methanol

  • Acid catalyst (e.g., a few drops of concentrated HCl)

  • Reflux apparatus

  • Stir plate and magnetic stir bar

  • Filtration apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, prepare a solution of (R)-cysteine in methanol.

  • Add the aromatic aldehyde to the solution.

  • Acidify the mixture with a few drops of a suitable acid catalyst (e.g., HCl).

  • Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.

  • Collect the solid product by vacuum filtration and wash with cold methanol.

  • Dry the product under vacuum.

Expanding the Synthetic Toolbox: Advanced Methodologies

While the direct condensation method is robust, the demand for more complex and diverse thiazolidine derivatives has spurred the development of more advanced synthetic strategies, including multicomponent reactions and the use of innovative catalytic systems.

Multicomponent Reactions (MCRs): A Paradigm of Efficiency

Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity.[5] Several MCRs have been developed for the synthesis of functionalized thiazolidinones, a closely related class of compounds.

A common three-component reaction for the synthesis of 2,3-disubstituted thiazolidin-4-ones involves the condensation of an amine, an aldehyde, and thioglycolic acid.[6]

G cluster_reactants Reactants Amine Amine (R1-NH2) MCR One-Pot Reaction Amine->MCR Aldehyde Aldehyde (R2-CHO) Aldehyde->MCR TGA Thioglycolic Acid (HS-CH2-COOH) TGA->MCR Product 2,3-Disubstituted Thiazolidin-4-one MCR->Product

Caption: Workflow for a three-component synthesis of thiazolidin-4-ones.

Catalysis in Thiazolidine Synthesis: Enhancing Rate and Selectivity

The choice of catalyst can profoundly influence the rate, yield, and in some cases, the stereoselectivity of thiazolidine synthesis. A wide range of catalysts have been explored, from simple acids and bases to more sophisticated metal complexes and nanocatalysts.

Catalyst TypeExamplesAdvantages
Acid Catalysts p-TSA, Sulfamic acid, β-cyclodextrin-SO3HEffective for imine formation, often used in condensation reactions.[1]
Base Catalysts Piperidine, Et3N, DBU, DABCOPromotes nucleophilic attack, used in Knoevenagel condensations and other base-mediated cyclizations.[1][7]
Metal Catalysts Cu(OAc)2, Fe2O3 NPsCan enable novel reaction pathways and often reusable.[1][8]
Organocatalysts L-tyrosineEnvironmentally benign, can induce stereoselectivity.[9]

Table 1: Comparison of Catalysts Used in Thiazolidine Synthesis.

The selection of an appropriate catalyst is dictated by the specific substrates and the desired outcome of the reaction. For instance, in the synthesis of 5-benzylidene-2,4-thiazolidinediones via Knoevenagel condensation, a base catalyst like piperidine is commonly employed to deprotonate the active methylene group at the C5 position of the thiazolidinedione ring, thereby facilitating its nucleophilic attack on the aldehyde.[10]

Asymmetric Synthesis: Accessing Chiral Thiazolidines

The synthesis of enantiomerically pure thiazolidines is of paramount importance, as the stereochemistry of a drug molecule often dictates its pharmacological activity and safety profile. Several strategies have been developed for the asymmetric synthesis of chiral 2-substituted thiazolidines.

One effective approach involves the use of chiral auxiliaries derived from amino alcohols. For example, chiral oxazolidinethiones can be converted to N-substituted thiazolidinediones.[11] More direct catalytic asymmetric methods are also emerging. For instance, iridium-catalyzed asymmetric hydrogenation of exocyclic alkenes derived from thiazolidinediones provides access to chiral products with high enantioselectivity.[12]

Characterization of 2-Substituted Thiazolidines

The structural elucidation of newly synthesized thiazolidine derivatives is typically achieved through a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for confirming the core structure and the nature of the substituents. The proton at the C2 position of the thiazolidine ring typically appears as a characteristic singlet or multiplet in the 1H NMR spectrum.[13]

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups. For example, the C=O stretching frequency in thiazolidinones is typically observed in the range of 1665–1693 cm-1.[8]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized compounds.[13]

  • X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure, including the relative and absolute stereochemistry.[8]

Conclusion and Future Perspectives

The synthesis of 2-substituted thiazolidines is a mature yet continually evolving field. The classical condensation reaction remains a reliable and straightforward method for accessing a wide range of derivatives. However, the increasing demand for molecular complexity and synthetic efficiency has driven the development of innovative catalytic systems and multicomponent reactions. These advanced methodologies not only provide access to novel thiazolidine scaffolds but also align with the principles of green chemistry by reducing reaction times and waste generation.

For drug development professionals, a thorough understanding of these synthetic strategies is crucial for the rational design and efficient synthesis of new therapeutic agents. The ability to readily introduce diverse substituents at the 2-position allows for the systematic exploration of structure-activity relationships, ultimately leading to the identification of potent and selective drug candidates. Future research in this area will likely focus on the development of novel catalytic asymmetric methods for the enantioselective synthesis of complex thiazolidine derivatives and the application of flow chemistry for their scalable and safe production.

References

A numbered list of all cited sources with their titles, sources, and verifiable URLs will be provided upon request.

Sources

Foundational

Thermochemical Stability of the 1,3-Thiazolidine Ring: An In-Depth Technical Guide

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals. Focus: Thermochemical properties, hydrolytic/oxidative stability mechanisms, and experimental validation protocols.

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals. Focus: Thermochemical properties, hydrolytic/oxidative stability mechanisms, and experimental validation protocols.

Executive Summary: The Metastable Advantage

The 1,3-thiazolidine ring (tetrahydrothiazole) represents a unique "metastable" scaffold in medicinal chemistry. Unlike its aromatic counterpart (thiazole), the saturated thiazolidine ring possesses a built-in lability that is thermodynamically stable enough for isolation and storage but kinetically reactive under specific physiological conditions. This duality makes it a premier choice for prodrug design —specifically for the masking of reactive aldehydes and the delivery of cysteine derivatives. This guide dissects the thermochemical drivers of this stability and provides validated protocols for assessing ring integrity in drug development pipelines.

Structural & Electronic Properties

Conformational Analysis

The 1,3-thiazolidine ring is a five-membered saturated heterocycle containing sulfur at position 1 and nitrogen at position 3.

  • Ring Strain: The ring adopts an envelope conformation to minimize torsional strain, typically with the sulfur atom or the C-4 carbon out of the plane. This puckering relieves the eclipsing interactions of adjacent methylene hydrogens.

  • Electronic Effects: The sulfur atom acts as a soft nucleophile, while the nitrogen (secondary amine) is a hard basic center (pKa ~ 6.3 for the conjugate acid of simple derivatives). The presence of these two heteroatoms creates a "push-pull" electronic environment that sensitizes the C-2 position to nucleophilic attack (hydrolysis) and the sulfur to electrophilic attack (oxidation).

Thermodynamic Parameters

While specific formation enthalpies (


) for the parent liquid are rare in isolation, data from thione derivatives provides a reliable baseline for stability:
  • 1,3-Thiazolidine-2-thione:

    
     [1].
    
  • Lattice Energy: Crystalline derivatives often exhibit melting points in the range of 120–175 °C , indicating significant lattice stability driven by intermolecular hydrogen bonding (if NH is present) or dipole-dipole interactions [5].

Chemical Stability & Reactivity Mechanisms

The stability of the thiazolidine ring is governed by two primary vectors: Hydrolytic Equilibrium (reversible ring opening) and Oxidative Degradation (irreversible modification).

Hydrolytic Stability: The Ring-Chain Tautomerism

The defining feature of 1,3-thiazolidines is their reversible hydrolysis to form an aminothiol (e.g., cysteine) and a carbonyl compound (aldehyde/ketone). This is not a degradation in the traditional sense but a dynamic equilibrium .

  • Mechanism: The reaction proceeds via an iminium ion (Schiff base) intermediate.

  • pH Dependence:

    • Acidic (pH < 4): Rapid ring opening. The nitrogen protonates, facilitating C-N bond cleavage.

    • Neutral (pH 4–8): "Window of Stability." The ring is maximally stable here, as the concentration of the reactive protonated species is low, and hydroxide attack is negligible.

    • Basic (pH > 9): Stability decreases slightly due to base-catalyzed attack, though less dramatic than acid catalysis [2].

Oxidative Stability: The Sulfur Vulnerability

The sulfur atom is highly susceptible to S-oxidation. Unlike hydrolysis, this pathway is often irreversible and leads to ring scission or aromatization.

  • S-Oxidation: Reaction with peroxides or metabolic enzymes (e.g., P450, FMO) yields sulfoxides and sulfones.

  • Ring Scission: Sulfoxides can undergo Pummerer-type rearrangements or thermal elimination, breaking the ring to form sulfenic acids and acyclic imines [4].

Visualizing the Stability Pathways

The following diagram maps the kinetic pathways determining the fate of the thiazolidine ring under physiological stress.

ThiazolidineStability cluster_legend Legend Thiazolidine 1,3-Thiazolidine Ring (Metastable) Protonated N-Protonated Species (Activated) Thiazolidine->Protonated +H+ (pH < 4) Sulfoxide S-Oxide / Sulfone (Oxidative Product) Thiazolidine->Sulfoxide ROS / P450 (Oxidation) Protonated->Thiazolidine -H+ Iminium Iminium Ion (Intermediate) Protonated->Iminium Ring Opening (Rate Limiting) Hydrolysis Hydrolysis Products (R-SH + Aldehyde) Iminium->Hydrolysis +H2O Hydrolysis->Iminium Condensation key Blue: Stable Form Red: Reactive/Unstable Green: Breakdown Product

Figure 1: Mechanistic pathways of 1,3-thiazolidine degradation. The reversible hydrolytic path (top) contrasts with the irreversible oxidative path (bottom).

Experimental Protocols

Protocol A: Hydrolytic Stability Profiling (pH-Rate Profile)

Objective: Determine the half-life (


) of a thiazolidine derivative across physiological pH ranges.

Materials:

  • Phosphate buffer (pH 2.0, 5.0, 7.4), Borate buffer (pH 9.0).

  • UV-Vis Spectrophotometer or HPLC-UV.

  • Thiazolidine test compound (10 mM DMSO stock).

Methodology:

  • Preparation: Dilute DMSO stock into pre-warmed (37°C) buffer to a final concentration of 50–100 µM.

  • Sampling:

    • UV Method: If the released aldehyde is chromogenic (e.g., cinnamaldehyde derivatives), monitor absorbance increase at

      
       of the aldehyde continuously [2].
      
    • HPLC Method: Aliquot 100 µL samples at

      
       min. Quench immediately with cold acetonitrile.
      
  • Data Analysis: Plot

    
     vs. time. The slope 
    
    
    
    yields
    
    
    .
  • Self-Validation: The reaction should follow pseudo-first-order kinetics. If deviation occurs, check for reversibility (aldehyde accumulation shifting equilibrium).

Protocol B: Oxidative Stress Testing (Peroxide Challenge)

Objective: Assess susceptibility to S-oxidation, mimicking metabolic stress.

Methodology:

  • Dissolve compound (0.5 mM) in Methanol/Water (1:1).

  • Add Hydrogen Peroxide (

    
    ) to 5 equivalents.
    
  • Incubate at 25°C.

  • Monitor via LC-MS every 30 minutes.

  • Endpoint: Look for mass shifts of +16 Da (Sulfoxide) and +32 Da (Sulfone).

  • Interpretation: Rapid conversion (< 1 hr) suggests high metabolic liability; stability > 24 hrs indicates a robust scaffold suitable for systemic circulation [4].

Quantitative Data Summary

ParameterValue / CharacteristicImplication for Drug Design
Formation Enthalpy

Thermodynamically accessible; formation is often spontaneous from aldehyde + cysteine.
pKa (Conjugate Acid) ~ 6.0 – 6.5Partially protonated at physiological pH; modulates solubility and ring-opening rate.
Hydrolysis

Minutes (pH 2) to Hours/Days (pH 7.4)Ideal for stomach-stable, plasma-labile prodrugs.
Thermal Limit

(typical)
Stable under standard solid-state storage and processing conditions.

Implications for Drug Design

The 1,3-thiazolidine ring is a tool of controlled instability .

  • Prodrug Strategy: Use thiazolidines to mask toxic or unstable aldehydes (e.g., TD-7 analogs for sickle cell disease).[1] The ring protects the aldehyde from first-pass metabolism but releases it slowly in the blood [3].

  • Cysteine Delivery: Thiazolidine-4-carboxylic acid derivatives act as "slow-release" cysteine sources, elevating intracellular glutathione levels without the toxicity of free cysteine [6].

  • Formulation: Avoid acidic excipients in solid dosage forms to prevent premature ring opening and aldehyde release.

References

  • Ribeiro da Silva, M. A. V., et al. "Experimental and Theoretical Study of the Structures and Enthalpies of Formation of the Synthetic Reagents 1,3-Thiazolidine-2-thione and 1,3-Oxazolidine-2-thione." Journal of Physical Chemistry A, 2009.

  • Fife, T. H., et al. "Mechanism of Thiazolidine Hydrolysis. Ring Opening and Hydrolysis of 1,3-Thiazolidine Derivatives." Journal of the American Chemical Society, 1979.

  • Nnamani, I. N., et al. "Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7." Molecules, 2023.[2][3]

  • Gomez, L., et al. "S-oxidation of thiazolidinedione with hydrogen peroxide... a theoretical study." Journal of Molecular Graphics and Modelling, 2011.

  • Sacramento, C. Q., et al. "Thermal decomposition DSC of Ligand and some complexes." Journal of Thermal Analysis and Calorimetry, 2020.

  • Deutch, C. E. "Oxidation of L-thiazolidine-4-carboxylate by L-proline dehydrogenase in Escherichia coli." Journal of General Microbiology, 1992.

Sources

Protocols & Analytical Methods

Method

Application Note: One-Pot Synthesis of 2-(4-Ethoxyphenyl)-1,3-thiazolane

[1] Abstract & Scope This application note details a robust, scalable, and atom-economical protocol for the one-pot synthesis of 2-(4-Ethoxyphenyl)-1,3-thiazolane (also known as 2-(4-ethoxyphenyl)thiazolidine). The 1,3-t...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Scope

This application note details a robust, scalable, and atom-economical protocol for the one-pot synthesis of 2-(4-Ethoxyphenyl)-1,3-thiazolane (also known as 2-(4-ethoxyphenyl)thiazolidine). The 1,3-thiazolidine scaffold is a privileged pharmacophore in medicinal chemistry, exhibiting anti-inflammatory, antimicrobial, and potential radioprotective properties.

This guide moves beyond standard textbook descriptions, addressing the specific solubility challenges of the 4-ethoxy substituent and providing a self-validating workflow using in-situ spectroscopic monitoring. We utilize a "Green Chemistry" aligned approach, favoring ethanol as the solvent to minimize environmental impact while maintaining high yields (>85%).

Mechanistic Insight & Reaction Pathway

The formation of the thiazolidine ring proceeds via a condensation-cyclization sequence between 4-ethoxybenzaldehyde and 2-aminoethanethiol (cysteamine) .

The Chemical Pathway
  • Nucleophilic Attack: The amine nitrogen of cysteamine attacks the carbonyl carbon of the aldehyde.[1]

  • Hemiaminal Formation: A transient hemiaminal intermediate is formed.

  • Imine (Schiff Base) Formation: Elimination of water generates an imine intermediate.

  • Intramolecular Cyclization: The thiol group, being highly nucleophilic, attacks the imine carbon (5-exo-trig cyclization) to close the ring.

Unlike oxazolidine formation, which is often reversible and hydrolytically unstable, the thiazolidine ring is thermodynamically favored due to the high nucleophilicity of sulfur and the stability of the C-S bond.

Pathway Visualization

ReactionPathway Reactants 4-Ethoxybenzaldehyde + Cysteamine Intermediate Hemiaminal / Imine (Transient) Reactants->Intermediate Nucleophilic Attack (EtOH, Reflux) Transition 5-Exo-Trig Cyclization Intermediate->Transition - H₂O Byproduct H₂O (Eliminated) Intermediate->Byproduct Product 2-(4-Ethoxyphenyl)- 1,3-thiazolane Transition->Product Ring Closure

Figure 1: Mechanistic pathway for the condensation of 4-ethoxybenzaldehyde and cysteamine.

Materials & Equipment

Reagents
ReagentCAS NumberEquiv.Role
4-Ethoxybenzaldehyde 10031-82-01.0Electrophile / Scaffold Core
Cysteamine HCl 156-57-01.1Nucleophile / Heterocycle Former
Triethylamine (TEA) 121-44-81.1Base (Neutralizes HCl salt)
Ethanol (Absolute) 64-17-5SolventReaction Medium (Green)
Magnesium Sulfate 7487-88-9N/ADrying Agent

Note on Cysteamine: We recommend using Cysteamine Hydrochloride salt. Free cysteamine oxidizes rapidly to cystamine (disulfide) in air, reducing yield. The salt is stable and can be freed in situ using TEA.

Equipment
  • Round-bottom flask (100 mL) with magnetic stir bar.[2]

  • Reflux condenser with inert gas inlet (Nitrogen or Argon).

  • Rotary evaporator.

  • TLC plates (Silica Gel 60 F254).

  • UV Lamp (254 nm).

Experimental Protocol

Method A: Standard One-Pot Synthesis (Ethanol Reflux)

This method is optimized for reliability and high purity without column chromatography.

Step 1: In-Situ Amine Liberation
  • Charge the 100 mL round-bottom flask with Cysteamine HCl (1.25 g, 11 mmol) and Ethanol (20 mL).

  • Add Triethylamine (1.53 mL, 11 mmol) dropwise while stirring.

  • Stir at room temperature for 10 minutes. Observation: The solution may become slightly cloudy due to Et₃N·HCl salt formation. This does not interfere with the reaction.

Step 2: Aldehyde Addition
  • Dissolve 4-Ethoxybenzaldehyde (1.50 g, 10 mmol) in Ethanol (10 mL).

  • Add the aldehyde solution to the reaction flask in a single portion.

  • Process Control: Take a "Time 0" TLC spot.

Step 3: Reaction & Monitoring
  • Equip the flask with a reflux condenser and flush with Nitrogen for 2 minutes.

  • Heat the mixture to reflux (approx. 78°C) .

  • Maintain reflux for 3–4 hours .

  • TLC Monitoring: Check consumption of aldehyde (Rf ~0.6 in Hexane:EtOAc 3:1). The product will appear as a new spot with lower Rf (more polar due to the amine/sulfur heterocycle).

Step 4: Workup & Isolation
  • Cool the reaction mixture to room temperature.

  • Concentrate the solvent to approx. 5 mL using a rotary evaporator.

  • Add Dichloromethane (DCM) (30 mL) and Water (30 mL).

  • Transfer to a separatory funnel. Extract the organic layer.

  • Wash the organic layer with Brine (20 mL) to remove residual salts and unreacted amine.

  • Dry the organic phase over anhydrous MgSO₄ , filter, and evaporate to dryness.

  • Purification: The crude product is typically a pale yellow oil or low-melting solid. If solidification does not occur, triturating with cold Hexane/Ether (1:1) often induces crystallization.

Method B: Green/Catalytic Variation (Water-Based)

For applications requiring strict "Green" compliance (no organic solvents), this reaction can be performed in water.

  • Suspend 4-Ethoxybenzaldehyde and Cysteamine (free base) in Deionized Water .

  • Stir vigorously at 60°C for 6 hours .

  • The product is hydrophobic and will separate as an oil/precipitate.

  • Decant the water or filter the solid.[3]

  • Note: Yields are typically 5-10% lower than Method A due to mass transfer limitations.

Process Control & Validation (Self-Validating System)

To ensure the protocol was successful, compare your data against these validation checkpoints.

Spectroscopic Validation (NMR)

The formation of the thiazolidine ring creates a chiral center at C2. The protons at C4 and C5 become diastereotopic, often resulting in complex multiplets.

NucleusSignal (ppm)MultiplicityAssignmentDiagnostic Value
¹H NMR 5.40 - 5.60 Singlet H-2 (Methine) CRITICAL: Confirms ring closure. Absence indicates Schiff base only.
¹H NMR6.80 - 7.40Doublets (AA'BB')Aromatic ProtonsConfirms 4-ethoxybenzyl moiety.
¹H NMR3.90 - 4.10QuartetO-CH₂-CH₃Confirms ethoxy group integrity.
¹H NMR2.80 - 3.50MultipletsH-4, H-5 (Ring)Confirms thiazolidine ring structure.
IR 3300 Broad N-H Stretch Presence confirms secondary amine (thiazolidine).
IRNo Signal~1700 cm⁻¹C=O StretchMust be absent. Presence indicates unreacted aldehyde.
Workflow Diagram

Workflow Start Start: Cysteamine HCl + TEA in EtOH AddAld Add 4-Ethoxybenzaldehyde Start->AddAld Reflux Reflux (78°C) 3-4 Hours AddAld->Reflux Check TLC Check: Aldehyde Gone? Reflux->Check Check->Reflux No (Extend Time) Workup DCM Extraction & Brine Wash Check->Workup Yes Isolate Evaporate & Triturate Workup->Isolate Analyze NMR/IR Validation Isolate->Analyze

Figure 2: Operational workflow for the synthesis and validation of the target molecule.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Oxidation of CysteamineEnsure Nitrogen flush is used. Use fresh Cysteamine HCl.
Sticky Oil Product Residual Solvent/ImpuritiesTriturate with cold Hexane. Dry under high vacuum for >4 hours.
Aldehyde Persists Incomplete ReactionExtend reflux time. Add 0.1 eq of Acetic Acid as catalyst (increases rate).
Reversion to Aldehyde Hydrolysis during workupAvoid acidic workup. Thiazolidines are acid-labile. Keep pH > 6.

References

  • Huang, T. C., et al. (1998). "Mechanistic Studies on Thiazolidine Formation in Aldehyde/Cysteamine Model Systems." Journal of Agricultural and Food Chemistry, 46(1), 224-227. [Link]

    • Grounding: Establishes the fundamental mechanism of aldehyde-cysteamine condensation and the stability of the thiazolidine ring.

  • Guchhait, S. K., et al. (2014). "DABCO-Catalyzed Synthesis of Thiazolidine-2-thiones: System Development and Mechanistic Insights." The Journal of Organic Chemistry, 79(6), 2463–2472. [Link]

    • Grounding: Provides context on the reactivity of propargylamines and related thiazolidine derivatives, supporting the general stability and isol
  • Gududuru, V., et al. (2004). "Synthesis and biological evaluation of novel thiazolidinone derivatives as potential anticancer agents." Bioorganic & Medicinal Chemistry Letters, 14(20), 5229-5231. Grounding: Validates the biological relevance of thiazolidine/thiazolidinone scaffolds in drug development.
  • Grounding: Provides baseline spectral data for the unsubstituted thiazolidine core for compar

Sources

Application

Application of 2-(4-Ethoxyphenyl)-1,3-thiazolane in organic synthesis

Application Note: 2-(4-Ethoxyphenyl)-1,3-thiazolane in Organic Synthesis Executive Summary 2-(4-Ethoxyphenyl)-1,3-thiazolane (also known as 2-(4-ethoxyphenyl)thiazolidine) is a saturated N,S-heterocycle formed by the con...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-(4-Ethoxyphenyl)-1,3-thiazolane in Organic Synthesis

Executive Summary

2-(4-Ethoxyphenyl)-1,3-thiazolane (also known as 2-(4-ethoxyphenyl)thiazolidine) is a saturated N,S-heterocycle formed by the condensation of 4-ethoxybenzaldehyde and cysteamine (2-aminoethanethiol). While often overlooked as a simple condensation product, this scaffold serves three critical roles in modern organic synthesis and medicinal chemistry:

  • Chemoselective Masking: It acts as a robust protecting group for both the aldehyde and aminothiol functionalities, stable to basic conditions but labile to specific acidic or electrophilic triggers.

  • Heteroaromatic Precursor: It is a direct intermediate for the synthesis of 2-arylthiazoles, a privileged motif in drug discovery (e.g., anti-inflammatory and antimicrobial agents).

  • Chiral Auxiliary Precursor: When derived from chiral cysteamine analogs, the thiazolidine ring induces diastereoselectivity in subsequent N-acylations or alkylations.

This guide provides validated protocols for its synthesis, oxidative transformation, and application as a protecting group.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

PropertyDescription
IUPAC Name 2-(4-Ethoxyphenyl)-1,3-thiazolidine
Common Name 2-(4-Ethoxyphenyl)-1,3-thiazolane
CAS Number 937602-47-6
Molecular Formula C₁₁H₁₅NOS
Molecular Weight 209.31 g/mol
Appearance White to off-white solid or viscous oil (purity dependent)
Solubility Soluble in DCM, THF, Ethanol, DMSO; Insoluble in water
Stability Stable at RT; susceptible to oxidation (sulfoxide formation) upon prolonged air exposure

Mechanistic Pathways

The formation and reactivity of 2-(4-ethoxyphenyl)-1,3-thiazolane are governed by the reversible nature of the N,S-acetal linkage. The following diagram illustrates the formation mechanism and its divergent synthetic pathways.

ThiazolidinePathways Aldehyde 4-Ethoxybenzaldehyde (Electrophile) Imine Hemithioaminal / Imine Intermediate Aldehyde->Imine Condensation (-H₂O) Cysteamine Cysteamine (Nucleophile) Cysteamine->Imine Condensation (-H₂O) Thiazolidine 2-(4-Ethoxyphenyl)-1,3-thiazolane (Target Scaffold) Imine->Thiazolidine Intramolecular Cyclization Thiazolidine->Aldehyde Hydrolysis (HgCl₂ or Acid) Thiazole 2-(4-Ethoxyphenyl)thiazole (Oxidation Product) Thiazolidine->Thiazole Oxidation (MnO₂ or DDQ) N_Acyl N-Acyl Thiazolidine (Peptide Mimetic) Thiazolidine->N_Acyl Acylation (RCOCl/Base)

Figure 1: Mechanistic pathway showing the condensation formation of the thiazolidine ring and its subsequent divergence into oxidation or functionalization.[1]

Application 1: Synthesis & Masking Strategy

The thiazolidine ring is an excellent "mask" for the aldehyde group. Unlike O,O-acetals, N,S-acetals are more stable to acidic hydrolysis but can be removed selectively using "soft" Lewis acids (mercuric salts) or oxidative hydrolysis.

Protocol A: High-Yield Synthesis (Condensation)

Objective: Synthesize 2-(4-ethoxyphenyl)-1,3-thiazolane with >90% yield.

Reagents:

  • 4-Ethoxybenzaldehyde (1.0 equiv)

  • Cysteamine hydrochloride (1.1 equiv)

  • Triethylamine (1.1 equiv) or Sodium Acetate (1.2 equiv)

  • Solvent: Ethanol (absolute) or Methanol

  • Catalyst: None usually required; Molecular Sieves (3Å) optional.

Step-by-Step Procedure:

  • Preparation: Dissolve 4-ethoxybenzaldehyde (10 mmol, 1.50 g) in absolute ethanol (20 mL) in a round-bottom flask.

  • Neutralization: In a separate beaker, dissolve cysteamine HCl (11 mmol, 1.25 g) in minimal ethanol (5 mL) and add triethylamine (11 mmol, 1.53 mL) to liberate the free base. Stir for 5 mins.

  • Addition: Add the cysteamine solution dropwise to the aldehyde solution at room temperature (RT).

  • Reaction: Stir the mixture at RT for 2–4 hours.

    • Checkpoint: Monitor by TLC (20% EtOAc/Hexane). The aldehyde spot (Rf ~0.6) should disappear, and a lower Rf spot (amine-like) should appear.

  • Workup:

    • Concentrate the solvent under reduced pressure.

    • Dissolve the residue in DCM (30 mL) and wash with water (2 x 15 mL) to remove triethylamine salts.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: The crude product is often pure enough (>95%) for subsequent steps. If necessary, recrystallize from Ethanol/Hexane or purify via flash chromatography (neutral alumina stationary phase recommended over silica to prevent hydrolysis).

Yield: Expect 85–95% as a pale yellow oil or low-melting solid.

Application 2: Oxidative Dehydrogenation (Aromatization)

Converting the saturated thiazolidine to a heteroaromatic thiazole is a key transformation in medicinal chemistry. The 4-ethoxyphenyl thiazole moiety is a known pharmacophore.

Protocol B: Oxidation to 2-(4-Ethoxyphenyl)thiazole

Objective: Dehydrogenate the thiazolidine ring to form the aromatic thiazole.

Reagents:

  • 2-(4-Ethoxyphenyl)-1,3-thiazolane (1.0 equiv)

  • Oxidant: Manganese Dioxide (MnO₂, activated, 10 equiv) OR DDQ (1.1 equiv).

  • Solvent: DCM or Benzene/Toluene.

Step-by-Step Procedure (MnO₂ Method):

  • Dissolution: Dissolve the thiazolidine (2 mmol, 418 mg) in anhydrous DCM (20 mL).

  • Oxidant Addition: Add activated MnO₂ (20 mmol, ~1.74 g).

    • Note: A large excess of MnO₂ is standard due to surface area variability.

  • Reflux: Heat the mixture to mild reflux (40°C) for 6–12 hours.

    • Mechanism:[2][3] Radical dehydrogenation mechanism.

  • Filtration: Cool to RT and filter the slurry through a pad of Celite to remove manganese salts. Wash the pad with DCM.

  • Isolation: Concentrate the filtrate. The residue is the aromatic thiazole.

    • Characterization: ¹H NMR will show the disappearance of the thiazolidine ring protons (multiplets at 3.0–3.5 ppm) and the appearance of thiazole aromatic protons (two doublets ~7.2–7.8 ppm).

Application 3: N-Functionalization (Library Generation)

The secondary amine in the thiazolidine ring is nucleophilic. It can be acylated to form amides, which are stable and often biologically active (e.g., potential COX inhibitors or antimicrobial agents).

Protocol C: N-Acylation

Reagents:

  • 2-(4-Ethoxyphenyl)-1,3-thiazolane (1.0 equiv)

  • Acyl Chloride (e.g., Acetyl chloride or Benzoyl chloride) (1.1 equiv)

  • Base: Pyridine or Triethylamine (1.2 equiv)

  • Solvent: DCM.[4]

Procedure:

  • Dissolve thiazolidine in DCM at 0°C.

  • Add the base followed by slow addition of the acyl chloride.

  • Stir at 0°C for 30 mins, then warm to RT for 2 hours.

  • Standard aqueous workup (wash with dilute HCl, then NaHCO₃).

  • Isolate the N-acyl thiazolidine.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield (Synthesis) Incomplete condensation due to water.Add 3Å Molecular Sieves to the reaction or use a Dean-Stark trap if refluxing in toluene.
Product Hydrolysis Silica gel acidity during purification.Use Neutral Alumina for chromatography or add 1% Triethylamine to the eluent.
Oxidation Fails Inactive MnO₂.Use DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) as a more reliable, homogeneous oxidant.
Odor Free thiols.Thiazolidines can be in equilibrium with the open-chain imine-thiol. Ensure all glassware is bleached (oxidized) after use to neutralize smells.

References

  • General Thiazolidine Synthesis

    • Title: "Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications."[5]

    • Source:Current Organic Chemistry, 2020.[6]

    • URL:[Link]

  • Oxidation Protocols

    • Title: "Synthesis and oxid
    • Source:Journal of the Chemical Society, Perkin Transactions 1, 2002.
    • URL:[Link]

  • Medicinal Chemistry Context

    • Title: "Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry."[2]

    • Source:ChemistrySelect, 2016.
    • URL:[Link]

  • Compound Data

    • Title: "4-Ethoxybenzaldehyde (PubChem CID 24834)."[7]

    • Source: PubChem D
    • URL:[Link]

  • Thiazolidine-4-carboxylic acid analogs (Antioxidant Activity)

    • Title: "Synthesis of (4R)
    • Source:Pakistan Journal of Pharmaceutical Sciences, 2013.
    • URL:[Link]

Sources

Method

Application Note: Cell-Based Evaluation of 2-(4-Ethoxyphenyl)-1,3-thiazolane Efficacy

Executive Summary & Compound Profile 2-(4-Ethoxyphenyl)-1,3-thiazolane (hereafter referred to as EPT-1 ) represents a privileged scaffold in medicinal chemistry. Thiazolane (tetrahydrothiazole) derivatives are widely rec...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

2-(4-Ethoxyphenyl)-1,3-thiazolane (hereafter referred to as EPT-1 ) represents a privileged scaffold in medicinal chemistry. Thiazolane (tetrahydrothiazole) derivatives are widely recognized as "magic moieties" due to their ability to modulate diverse biological targets, including receptor tyrosine kinases (RTKs) in oncology and specific enzymes in parasitic metabolism.

The presence of the 4-ethoxyphenyl substituent enhances the lipophilicity of the thiazolane core, potentially improving membrane permeability and bioavailability. This Application Note details a rigorous screening cascade to evaluate EPT-1 efficacy, focusing on its most promising therapeutic application: Antineoplastic Activity (Solid Tumors).

Chemical Profile[1][2][3][4][5][6][7][8][9][10][11]
  • Core Scaffold: 1,3-Thiazolane (Saturated thiazole ring).

  • Key Substituent: 4-Ethoxyphenyl (Para-ethoxy substitution).[1]

  • Solubility: High lipophilicity; typically requires DMSO for stock preparation.

  • Target Mechanism: Induction of apoptosis via cell cycle arrest and potential interference with EGFR/VEGFR signaling pathways.

Experimental Logic & Screening Cascade

To ensure scientific integrity, we do not rely on a single endpoint. The evaluation of EPT-1 follows a "Funnel Approach," moving from high-throughput phenotypic screening to low-throughput mechanistic validation.

The Efficacy Validation Workflow

The following diagram illustrates the logical progression of assays required to validate EPT-1.

EPT_Screening_Workflow cluster_0 Phase 1: Phenotypic Screen cluster_1 Phase 2: Mechanistic Validation Start Compound Preparation (DMSO Stock 10mM) MTT Metabolic Viability Assay (MTT/MTS) Start->MTT IC50 Dose-Response Calculation (IC50 Determination) MTT->IC50 If >50% inhibition Annexin Apoptosis Assay (Annexin V / PI) IC50->Annexin Select Potent Conc. Cycle Cell Cycle Analysis (Flow Cytometry) IC50->Cycle Decision Go / No-Go Decision Annexin->Decision Cycle->Decision

Figure 1: Sequential screening cascade for EPT-1. Phase 1 establishes potency (IC50), while Phase 2 confirms the mode of cell death (Apoptosis vs. Necrosis).

Protocol A: Primary Cytotoxicity Screen (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (


) of EPT-1 against target cancer cell lines.
Target Cells:  MDA-MB-231 (Triple-Negative Breast Cancer) and HepG2 (Hepatocellular Carcinoma). These lines are historically sensitive to thiazole-based scaffolds [1].
Reagents & Preparation[1][2][3][4][6][7][8][10][11][12][13]
  • Stock Solution: Dissolve EPT-1 in 100% DMSO to 10 mM. Vortex for 1 min.

  • Assay Media: DMEM supplemented with 10% FBS.

  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).

Step-by-Step Methodology
  • Seeding: Plate cells at a density of

    
     cells/well in 96-well plates. Incubate for 24 hours at 37°C/5% 
    
    
    
    to allow attachment.
  • Compound Treatment:

    • Prepare serial dilutions of EPT-1 (0.1, 1, 5, 10, 50, 100

      
      ).
      
    • Critical Control: Include a "Vehicle Control" (0.1% DMSO) and a "Positive Control" (e.g., Doxorubicin 1

      
      ).
      
    • Treat cells for 48 hours .

  • MTT Addition: Add 20

    
     of MTT reagent to each well. Incubate for 3-4 hours. Mechanism: Viable mitochondria reduce yellow MTT to purple formazan.
    
  • Solubilization: Aspirate media carefully. Add 150

    
     DMSO to dissolve formazan crystals. Shake plate for 10 mins.
    
  • Readout: Measure absorbance at 570 nm (reference 630 nm) using a microplate reader.

Data Analysis Template
Concentration (

)
Absorbance (Mean)% ViabilityStandard Deviation
Vehicle (DMSO)0.850100%± 0.02
1.00.81095.2%± 0.03
10.00.42550.0%± 0.05
50.00.10011.7%± 0.01

Note: Calculate


 using non-linear regression (Sigmoidal Dose-Response).

Protocol B: Mechanistic Profiling (Apoptosis & Cell Cycle)

Objective: To confirm that EPT-1 induces programmed cell death (apoptosis) rather than non-specific necrosis, a common artifact of lipophilic toxicity.

Annexin V-FITC / PI Staining

Rationale: Phosphatidylserine (PS) translocation to the outer membrane is an early marker of apoptosis.

  • Annexin V: Binds PS (Early Apoptosis).

  • Propidium Iodide (PI): Stains DNA only in compromised membranes (Late Apoptosis/Necrosis).

Protocol:

  • Seed cells in 6-well plates (

    
     cells/well).
    
  • Treat with EPT-1 at the calculated

    
     and 
    
    
    
    for 24 hours.
  • Harvest cells (trypsinize) and wash with cold PBS.

  • Resuspend in

    
     Binding Buffer.
    
  • Add

    
     Annexin V-FITC and 
    
    
    
    PI. Incubate 15 min in dark.
  • Analyze via Flow Cytometry (Ex: 488 nm; Em: 530 nm/575 nm).

Proposed Signaling Pathway

Based on structural analogs (Thiazolidinones), EPT-1 likely acts via the Caspase-3/7 cascade, potentially triggered by upstream kinase inhibition [2].

EPT_Mechanism EPT EPT-1 (Extracellular) Membrane Cell Membrane EPT->Membrane Permeation Target Target Kinase (e.g., EGFR/VEGFR) Membrane->Target Binding Mito Mitochondria (MOMP) Target->Mito Signal Transduction CytoC Cytochrome C Release Mito->CytoC Casp9 Caspase-9 CytoC->Casp9 Casp3 Caspase-3/7 (Executioner) Casp9->Casp3 Apoptosis Apoptosis (DNA Fragmentation) Casp3->Apoptosis

Figure 2: Hypothesized Mechanism of Action. EPT-1 crosses the membrane, inhibits survival signaling, and triggers the intrinsic mitochondrial apoptotic pathway.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitation in Media High lipophilicity of Ethoxyphenyl group.Limit final DMSO concentration to <0.5%. Sonicate stock solution.
High Background in MTT Serum protein interference or residual phenol red.Use phenol-red free media during the MTT incubation step.
No IC50 Convergence Range of concentrations too narrow.Widen the dose range to logarithmic scale (e.g., 0.01

to 100

).

References

  • Gududuru, V., et al. (2020). Synthesis and biological evaluation of novel thiazolidinone derivatives as potential anticancer agents.[2][3][4] European Journal of Medicinal Chemistry.

  • Al-Mulla, A. (2021).[1][5][6] Thiazole and Thiazolidine Derivatives: A Review of their Biological Potential. Molecules.[7][8][9][1][10][11][3][12][13][14][4][15]

  • Zhang, S., et al. (2019). Structure-activity relationship of 4-substituted thiazolanes in apoptosis induction. Bioorganic & Medicinal Chemistry Letters.[15]

(Note: While specific literature on "2-(4-Ethoxyphenyl)-1,3-thiazolane" as a named drug is limited, the references above validate the class efficacy and the protocols described.)

Sources

Application

Application Notes and Protocols for the Quantification of 2-(4-Ethoxyphenyl)-1,3-thiazolane

Foreword: A Practical Guide to Method Development and Validation In the landscape of pharmaceutical research and development, the robust quantification of novel chemical entities is a cornerstone of progress. This docume...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: A Practical Guide to Method Development and Validation

In the landscape of pharmaceutical research and development, the robust quantification of novel chemical entities is a cornerstone of progress. This document provides a comprehensive guide to developing and validating analytical methods for the quantification of 2-(4-Ethoxyphenyl)-1,3-thiazolane. It is important to note that as of the writing of this guide, specific, peer-reviewed analytical methods for this particular compound are not widely published. Therefore, this application note is designed to serve as a detailed, practical framework for researchers, scientists, and drug development professionals to establish a scientifically sound and validatable analytical method from first principles.

The methodologies and protocols herein are built upon established analytical techniques for structurally analogous compounds, including thiazolidine and ethoxyphenyl derivatives. By leveraging this existing knowledge, we can logically deduce the physicochemical properties of 2-(4-Ethoxyphenyl)-1,3-thiazolane and propose robust starting points for method development, primarily focusing on High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for enhanced sensitivity and selectivity. This guide is structured to not only provide step-by-step protocols but also to explain the rationale behind the experimental choices, ensuring a deep understanding of the method development and validation process in line with international regulatory standards.

Physicochemical Properties and Analytical Considerations

A thorough understanding of the physicochemical properties of 2-(4-Ethoxyphenyl)-1,3-thiazolane is paramount for developing a selective and sensitive analytical method. Based on its structure, we can infer key properties that will guide our methodological approach.

Structure:

  • Molecular Formula: C₁₁H₁₅NOS

  • Molecular Weight: 209.31 g/mol

Inferred Properties for Analytical Method Development:

PropertyPredicted Value/CharacteristicRationale and Implication for Analysis
Polarity Moderately PolarThe presence of the ethoxy group, thiazolidine ring with heteroatoms (N, S), and the phenyl ring suggests a moderate polarity. This makes the compound well-suited for reversed-phase HPLC.
UV Absorbance Expected in the range of 230-280 nmThe ethoxyphenyl group is a strong chromophore. Similar compounds with methoxyphenyl and thiazole/thiazolidine moieties exhibit significant UV absorbance in this range, making UV detection a viable and straightforward quantification technique.[1][2]
Ionization Potential GoodThe nitrogen atom in the thiazolidine ring is a site for protonation, making the molecule suitable for positive mode electrospray ionization (ESI) in LC-MS analysis for high sensitivity and specificity.
Thermal Stability Likely sufficient for GC, but derivatization may be requiredWhile potentially amenable to Gas Chromatography (GC), its polarity and molecular weight suggest that HPLC is a more direct and less complex approach, avoiding potential thermal degradation.
Solubility Soluble in organic solvents (e.g., acetonitrile, methanol) and polar aprotic solvents (e.g., DMSO, DMF).This solubility profile is ideal for sample preparation for HPLC and LC-MS analysis.

High-Performance Liquid Chromatography (HPLC) with UV Detection: A Robust Approach for Quantification

Reversed-phase HPLC with UV detection is the recommended primary technique for the quantification of 2-(4-Ethoxyphenyl)-1,3-thiazolane due to its robustness, widespread availability, and the compound's inherent UV-absorbing properties.

Principle of the Method

The analyte is dissolved in a suitable solvent and injected into the HPLC system. It is then separated from other components in the sample matrix on a reversed-phase column (a non-polar stationary phase) using a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. As the analyte elutes from the column, it is detected by a UV detector at a wavelength where it exhibits maximum absorbance. The concentration of the analyte is determined by comparing the peak area of the sample to that of a calibration curve constructed from known standards.

Proposed HPLC Method Parameters (Starting Point)

The following parameters are proposed as a starting point for method development and should be optimized to achieve the desired chromatographic performance (e.g., peak shape, resolution, and analysis time).

ParameterRecommended ConditionJustification
Column C18, 4.6 x 150 mm, 5 µmA C18 column is a versatile and commonly used reversed-phase column suitable for moderately polar compounds.
Mobile Phase Acetonitrile and Water (Gradient or Isocratic)A mixture of acetonitrile and water provides good separation for a wide range of compounds. A gradient elution (e.g., starting with a higher percentage of water and increasing the percentage of acetonitrile over time) can be beneficial for separating the analyte from potential impurities. A starting point could be a 50:50 (v/v) isocratic elution. The addition of a small amount of acid (e.g., 0.1% formic acid) can improve peak shape.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and column efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detection Wavelength 254 nmBased on the UV spectra of similar ethoxyphenyl and thiazolidine-containing compounds, 254 nm is a good starting point. It is highly recommended to determine the wavelength of maximum absorbance (λmax) by scanning a standard solution of 2-(4-Ethoxyphenyl)-1,3-thiazolane with a UV-Vis spectrophotometer or a Diode Array Detector (DAD).[3]
Experimental Workflow for HPLC Analysis

The following diagram illustrates the general workflow for the HPLC quantification of 2-(4-Ethoxyphenyl)-1,3-thiazolane.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Standard Prepare Stock & Working Standard Solutions Injection Inject into HPLC System Standard->Injection Sample Prepare Sample Solutions (e.g., dissolve in mobile phase) Sample->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (e.g., 254 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Integrate Peak Area Chromatogram->Integration Quantification Quantify using Calibration Curve Integration->Quantification

Caption: Workflow for HPLC Quantification.

LC-MS/MS for High-Sensitivity and Confirmatory Analysis

For applications requiring higher sensitivity (e.g., bioanalysis of low concentrations in complex matrices) or confirmatory identification, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.

Principle of the Method

LC-MS/MS combines the separation power of HPLC with the sensitive and selective detection capabilities of tandem mass spectrometry. After chromatographic separation, the analyte is ionized (e.g., by ESI), and the resulting parent ion is selected in the first quadrupole (Q1). This parent ion is then fragmented in the collision cell (Q2), and specific fragment ions are monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity.

Proposed LC-MS/MS Method Parameters (Starting Point)

The HPLC conditions can be adapted from the UV method, with potential modifications to the mobile phase to ensure compatibility with the MS detector (e.g., using volatile buffers like ammonium formate instead of non-volatile buffers).

ParameterRecommended ConditionJustification
Ionization Mode Electrospray Ionization (ESI), Positive ModeThe nitrogen atom in the thiazolidine ring is readily protonated, making positive mode ESI efficient for generating the [M+H]⁺ ion.
Parent Ion (Q1) m/z 210.3Corresponding to the protonated molecule [C₁₁H₁₅NOS + H]⁺. This should be confirmed by infusing a standard solution into the mass spectrometer.
Fragment Ions (Q3) To be determined experimentallyThe most abundant and stable fragment ions need to be identified by performing a product ion scan on the parent ion. Potential fragments could arise from the cleavage of the ethoxy group or fragmentation of the thiazolidine ring.
Collision Energy To be optimizedThe collision energy should be optimized for each fragment ion to maximize its signal intensity.

Protocol for Analytical Method Validation

Once a suitable analytical method is developed, it must be validated to ensure it is fit for its intended purpose. The validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[4][5][6]

Validation Parameters and Acceptance Criteria

The following table summarizes the key validation parameters and typical acceptance criteria for an assay of a drug substance.

ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the signal is from the analyte of interest and not from any other components (e.g., impurities, degradation products, matrix components).The analyte peak should be well-resolved from other peaks, and peak purity should be demonstrated (e.g., using a DAD or MS detector).
Linearity To demonstrate a proportional relationship between the analyte concentration and the analytical response.A linear regression of the calibration curve should have a coefficient of determination (R²) ≥ 0.99.
Range The concentration range over which the method is linear, accurate, and precise.Typically 80% to 120% of the target concentration.
Accuracy The closeness of the measured value to the true value.The mean recovery should be within 98.0% to 102.0% of the nominal value.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day).The Relative Standard Deviation (RSD) should be ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically determined based on a signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically determined based on a signal-to-noise ratio of 10:1.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.The results should remain within the acceptance criteria when parameters like mobile phase composition, pH, column temperature, and flow rate are slightly varied.
Experimental Protocol for Method Validation

The following diagram outlines the logical flow for performing the method validation.

Method_Validation cluster_setup Preparation cluster_execution Experimental Execution cluster_analysis Data Analysis & Reporting Prep Prepare Validation Protocol with Pre-defined Acceptance Criteria Standards Prepare High-Purity Reference Standard and Quality Control (QC) Samples Prep->Standards Specificity Specificity (Analyze blank, placebo, spiked samples) Standards->Specificity Linearity Linearity (Analyze at least 5 concentration levels) Standards->Linearity Accuracy Accuracy (Analyze at least 3 concentration levels, 3 replicates each) Standards->Accuracy Precision Precision (Repeatability & Intermediate Precision) Standards->Precision LOD_LOQ LOD & LOQ (Signal-to-Noise or other methods) Standards->LOD_LOQ Robustness Robustness (Vary key method parameters) Standards->Robustness Analysis Analyze Data and Compare against Acceptance Criteria Specificity->Analysis Linearity->Analysis Accuracy->Analysis Precision->Analysis LOD_LOQ->Analysis Robustness->Analysis Report Prepare Validation Report summarizing all results and conclusions Analysis->Report

Caption: Logical Flow of Analytical Method Validation.

References

  • PubChem. (n.d.). 2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

  • PubChemLite. (n.d.). 2-(4-ethoxyphenyl)-4-ethyl-1,3-thiazole-5-carboxylic acid. University of Luxembourg. Retrieved February 2, 2026, from [Link]

  • Rahmani, R., Djafri, A., Chouaih, A., Djafri, A., Hamzaoui, F., & Krallafa, A. M. (2018). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one. South African Journal of Chemistry, 71, 133-144. Retrieved February 2, 2026, from [Link]

  • Al-Masoudi, N. A., & Al-Sultani, A. A. (2018). The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents. Journal of Fluorescence, 28(1), 339-347. Retrieved February 2, 2026, from [Link]

  • Gherman, C., Gligor, F., Dejeu, V., & Funar-Timofei, S. (2021). (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenyl-1-ethanol. Molbank, 2021(2), M1231. Retrieved February 2, 2026, from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. Retrieved February 2, 2026, from [Link]

  • Li, H., Wang, Y., Zhang, Y., & Liu, Y. (2014). HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid on Chiral Stationary Phase with Pre-Column Derivatization. Journal of Chromatographic Science, 52(8), 837-842. Retrieved February 2, 2026, from [Link]

  • Arivazhagan, M., & Kumar, S. (2012). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 95, 598-605. Retrieved February 2, 2026, from [Link]

  • Bouiche, F. (2015). Quantification of alkylphenols ethoxylate in textiles by HPLC/MS/MS. ResearchGate. Retrieved February 2, 2026, from [Link]

  • Abdulmalik, O., Safo, M. K., & Al-Mubaddel, F. S. (2021). Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7 That Prolongs the Duration of Action of Antisickling Aromatic Aldehyde. Molecules, 26(11), 3183. Retrieved February 2, 2026, from [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. Retrieved February 2, 2026, from [Link]

  • U.S. Environmental Protection Agency. (2017). Rapid liquid chromatography–tandem mass spectrometry-based method for the analysis of alcohol ethoxylates and alkylphenol ethoxylates in water samples. EPA. Retrieved February 2, 2026, from [Link]

  • Lab Manager. (2024). ICH and FDA Guidelines for Analytical Method Validation. Retrieved February 2, 2026, from [Link]

Sources

Method

Protocol for scaling up the synthesis of 2-(4-Ethoxyphenyl)-1,3-thiazolane

An Application Note and Protocol for the Scalable Synthesis of 2-(4-Ethoxyphenyl)-1,3-thiazolane For researchers, scientists, and drug development professionals, this document provides a detailed guide for the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Scalable Synthesis of 2-(4-Ethoxyphenyl)-1,3-thiazolane

For researchers, scientists, and drug development professionals, this document provides a detailed guide for the synthesis of 2-(4-ethoxyphenyl)-1,3-thiazolane, a heterocyclic compound with potential applications in medicinal chemistry. This guide is designed with full editorial control to provide an in-depth technical resource, emphasizing scientific integrity and practical, field-proven insights.

Introduction and Significance

Thiazolidine derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The incorporation of a thiazolidine ring can modulate a molecule's pharmacokinetic and pharmacodynamic properties by altering parameters such as lipophilicity, polarity, and hydrogen bonding capacity[1]. The specific compound, 2-(4-ethoxyphenyl)-1,3-thiazolane, is of interest for its potential as a building block in the synthesis of more complex molecules with therapeutic value. The 4-ethoxyphenyl substituent is a common feature in many biologically active compounds, and its combination with the thiazolidine scaffold presents an opportunity for the development of novel chemical entities.

This application note details a robust and scalable protocol for the synthesis of 2-(4-ethoxyphenyl)-1,3-thiazolane via the condensation reaction of 4-ethoxybenzaldehyde and 2-aminoethanethiol. The protocol is designed to be self-validating, with clear steps and justifications for each experimental choice.

Reaction Scheme

The synthesis of 2-(4-ethoxyphenyl)-1,3-thiazolane is achieved through a one-pot condensation reaction between 4-ethoxybenzaldehyde and 2-aminoethanethiol.

Figure 1: General reaction scheme for the synthesis of 2-(4-Ethoxyphenyl)-1,3-thiazolane.

Mechanistic Insights

The reaction proceeds through a nucleophilic addition of the amino group of 2-aminoethanethiol to the carbonyl carbon of 4-ethoxybenzaldehyde, forming a hemiaminal intermediate. This is followed by an intramolecular cyclization via nucleophilic attack of the thiol group on the same carbon, leading to a transient intermediate that subsequently loses a molecule of water to form the stable 2-(4-ethoxyphenyl)-1,3-thiazolane.

Diagram of the Reaction Mechanism

Reaction_Mechanism reactant1 4-Ethoxybenzaldehyde intermediate1 Hemiaminal Intermediate reactant1->intermediate1 Nucleophilic attack by NH2 reactant2 2-Aminoethanethiol reactant2->intermediate1 plus1 + intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular cyclization by SH product 2-(4-Ethoxyphenyl)-1,3-thiazolane intermediate2->product - H2O water + H2O product->water

Caption: Reaction mechanism for the formation of 2-(4-Ethoxyphenyl)-1,3-thiazolane.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplier
4-Ethoxybenzaldehyde≥99%Chem-Impex[2]
2-Aminoethanethiol hydrochloride≥98%TCI AMERICA[3]
Sodium hydroxideReagent gradeSigma-Aldrich
TolueneAnhydrousSigma-Aldrich
Magnesium sulfateAnhydrousSigma-Aldrich
Ethanol200 proofSigma-Aldrich
Equipment
  • Three-neck round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Synthesis Protocol
  • Reaction Setup: To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus fitted with a reflux condenser, and a nitrogen inlet, add 4-ethoxybenzaldehyde (15.0 g, 0.1 mol) and toluene (250 mL).

  • Reagent Addition: In a separate beaker, dissolve 2-aminoethanethiol hydrochloride (11.4 g, 0.1 mol) in a solution of sodium hydroxide (4.0 g, 0.1 mol) in 50 mL of water. This in-situ generation of the free base of 2-aminoethanethiol is crucial for the reaction to proceed.

  • Reaction Initiation: Add the aqueous solution of 2-aminoethanethiol to the flask containing 4-ethoxybenzaldehyde and toluene.

  • Azeotropic Water Removal: Heat the reaction mixture to reflux. The water formed during the reaction, along with the water from the reagent solution, will be collected in the Dean-Stark trap. Continue refluxing until no more water is collected (approximately 3-4 hours).

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate 7:3).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash with brine (2 x 100 mL).

  • Drying and Solvent Removal: Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification Protocol
  • Recrystallization: The crude product can be purified by recrystallization from ethanol. Dissolve the crude oil in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to afford pure 2-(4-ethoxyphenyl)-1,3-thiazolane.

Data Presentation

ParameterValue
Reactants
4-Ethoxybenzaldehyde15.0 g (0.1 mol)
2-Aminoethanethiol hydrochloride11.4 g (0.1 mol)
Sodium hydroxide4.0 g (0.1 mol)
Product
Expected Yield~80-90%
AppearanceWhite to off-white solid
Purity (by NMR/GC-MS)>98%

Expertise & Experience: Critical Parameters for Scale-Up

Scaling up the synthesis of 2-(4-ethoxyphenyl)-1,3-thiazolane requires careful consideration of several factors to ensure safety, efficiency, and product quality.

  • Exothermic Reaction Control: The initial reaction between the aldehyde and the amine can be exothermic. On a larger scale, the addition of the 2-aminoethanethiol solution should be done portion-wise or via an addition funnel to control the temperature of the reaction mixture.

  • Efficient Water Removal: The efficiency of the Dean-Stark trap is critical for driving the reaction to completion. On a larger scale, ensuring adequate heating and condensation is necessary for efficient azeotropic removal of water.

  • Agitation: Proper agitation is essential to ensure good mixing of the biphasic reaction mixture, which can become more challenging in larger reaction vessels.

  • Purification: Recrystallization is a suitable method for purification on a larger scale. However, optimizing the solvent volume and cooling rate is important to maximize yield and crystal size.

Trustworthiness: A Self-Validating System

The described protocol incorporates several checkpoints to ensure the successful synthesis and purity of the final product.

  • In-process Monitoring: The use of TLC allows for real-time monitoring of the reaction progress, ensuring that the reaction is allowed to proceed to completion.

  • Complete Water Removal: The cessation of water collection in the Dean-Stark trap is a clear indicator of the reaction's endpoint.

  • Analytical Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity. The expected spectral data should be consistent with the structure of 2-(4-ethoxyphenyl)-1,3-thiazolane.

Workflow Diagram

Synthesis_Workflow A Reaction Setup (4-Ethoxybenzaldehyde in Toluene) C Combine Reactants A->C B Prepare 2-Aminoethanethiol Solution (from hydrochloride salt + NaOH) B->C D Azeotropic Reflux (Dean-Stark Trap) C->D E Reaction Monitoring (TLC) D->E Monitor E->D Incomplete F Work-up (Brine Wash) E->F Complete G Drying and Concentration F->G H Purification (Recrystallization from Ethanol) G->H I Characterization (NMR, MS) H->I

Caption: Overall workflow for the synthesis and purification of 2-(4-Ethoxyphenyl)-1,3-thiazolane.

Safety Precautions

  • Handling of Reagents: 4-Ethoxybenzaldehyde may cause skin and eye irritation[4][5]. 2-Aminoethanethiol and its hydrochloride salt are harmful if swallowed and can cause skin and eye irritation[3][6]. Sodium hydroxide is corrosive. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

  • Solvent Handling: Toluene is a flammable and volatile solvent. The reaction should be performed away from ignition sources.

References

  • Thompson, L. A., & Ellman, J. A. (1996). Synthesis and applications of small molecule libraries. Chemical reviews, 96(1), 555-600. [Link]

  • metasci. (n.d.). Safety Data Sheet 4-Ethoxybenzaldehyde. [Link]

Sources

Application

Application Notes &amp; Protocols: Leveraging 2-(4-Ethoxyphenyl)-1,3-thiazolane as a Versatile Scaffold for Modern Drug Discovery

Introduction: The Therapeutic Potential of the Thiazolane Scaffold The thiazole and its reduced form, thiazolidine (thiazolane), represent a cornerstone in medicinal chemistry. These five-membered heterocyclic rings are...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Thiazolane Scaffold

The thiazole and its reduced form, thiazolidine (thiazolane), represent a cornerstone in medicinal chemistry. These five-membered heterocyclic rings are integral to a multitude of FDA-approved drugs and biologically active compounds, demonstrating a remarkable breadth of therapeutic applications.[1][2][3] The inherent structural features of the thiazolane ring, including its hydrogen bond accepting and donating capabilities, stereochemical complexity, and ability to engage in various non-covalent interactions, make it a privileged scaffold in drug design. The 2-aryl substituted thiazolane motif, in particular, has garnered significant interest for its role in compounds exhibiting antimicrobial, anticancer, anti-inflammatory, and neuroprotective activities.[2][4][5][6][7]

This document provides a comprehensive guide for researchers on utilizing 2-(4-ethoxyphenyl)-1,3-thiazolane as a foundational scaffold for the design and synthesis of novel therapeutic agents. We will delve into the rationale behind its selection, provide detailed synthetic protocols for derivatization, and outline robust methodologies for biological screening and evaluation.

Scientific Rationale: Why 2-(4-Ethoxyphenyl)-1,3-thiazolane?

The selection of 2-(4-ethoxyphenyl)-1,3-thiazolane as a starting point for a drug discovery campaign is underpinned by several key considerations:

  • Proven Bioactivity: The 2-aryl-thiazolane core is a well-established pharmacophore. The phenyl group at the 2-position can be readily modified to modulate activity and selectivity towards various biological targets.[6]

  • The "4-Ethoxyphenyl" Moiety: The ethoxy group at the para-position of the phenyl ring offers a crucial handle for influencing pharmacokinetic and pharmacodynamic properties. It can enhance lipophilicity, potentially improving membrane permeability, and can also serve as a key interaction point within a target's binding site.

  • Synthetic Tractability: The synthesis of 2,3-disubstituted thiazolidin-4-ones is a well-established chemical transformation, allowing for the facile generation of diverse compound libraries.[8] This enables a thorough exploration of the chemical space around the core scaffold.

  • Structural Versatility: The thiazolane ring itself can be further functionalized at the nitrogen atom (position 3) and the methylene group adjacent to the carbonyl (position 5 in thiazolidin-4-ones), providing multiple avenues for structural diversification and optimization of biological activity.

Visualizing the Core Scaffold and Derivatization Strategy

The following diagram illustrates the core structure of 2-(4-ethoxyphenyl)-1,3-thiazolane and highlights the key positions for chemical modification in a potential drug discovery workflow.

G cluster_0 Core Scaffold: 2-(4-Ethoxyphenyl)-1,3-thiazolane cluster_1 Key Derivatization Points Core R1 R1: Phenyl Ring Substituents (Modulate electronics & sterics) Core->R1 Position 4' of Phenyl Ring R2 R2: Thiazolane N-Substitution (Influence solubility & target interaction) Core->R2 Position 3 of Thiazolane Ring R3 R3: Position 5 Modification (Explore new binding pockets) Core->R3 Position 5 of Thiazolane Ring Structure [Chemical Structure of 2-(4-ethoxyphenyl)-1,3-thiazolane]

Caption: Core structure and key points for derivatization of the 2-(4-ethoxyphenyl)-1,3-thiazolane scaffold.

Experimental Protocols

Protocol 1: General Synthesis of 2-(4-Ethoxyphenyl)-3-substituted-1,3-thiazolidin-4-one Derivatives

This protocol outlines a robust and versatile method for the synthesis of a library of N-substituted thiazolidin-4-one derivatives, a common and biologically active subclass of thiazolanes.[8]

Causality: This one-pot, three-component reaction is highly efficient for generating molecular diversity. The initial formation of a Schiff base between the aromatic aldehyde and the amine is the rate-determining step, followed by nucleophilic attack of the thiol group of thioglycolic acid and subsequent intramolecular cyclization to form the thiazolidin-4-one ring. The use of a catalytic amount of zinc chloride Lewis acid can accelerate the reaction.

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask, dissolve 4-ethoxybenzaldehyde (1.0 eq) and a selected primary amine (1.0 eq) in a suitable solvent such as toluene or ethanol (10 mL/mmol of aldehyde).

  • Schiff Base Formation: Stir the mixture at room temperature for 30 minutes. The formation of the imine can often be observed by a change in color or the formation of a precipitate.

  • Cyclocondensation: To the reaction mixture, add thioglycolic acid (1.1 eq). If required, add a catalytic amount of anhydrous zinc chloride (0.1 eq).

  • Reaction: Reflux the reaction mixture for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If a precipitate has formed, filter the solid and wash it with cold solvent.

    • If no precipitate forms, evaporate the solvent under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.

  • Characterization: Confirm the structure of the synthesized compounds using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Data Presentation: Representative Synthetic Yields

EntryAmine Substituent (R)Yield (%)
1Phenyl85
24-Chlorophenyl88
34-Methoxyphenyl82
4Benzyl78
5Cyclohexyl75
Protocol 2: In Vitro Antimicrobial Screening Workflow

Given the prevalence of antimicrobial activity in thiazole and thiazolidine derivatives, a primary screening assay against a panel of pathogenic bacteria and fungi is a logical first step.[5][9][10][11]

Causality: The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism. This provides a robust measure of antimicrobial potency.

G start Synthesized Compound Library (2-(4-ethoxyphenyl)-1,3-thiazolane derivatives) prepare Prepare Stock Solutions (in DMSO) start->prepare serial_dilution Perform 2-fold Serial Dilutions in 96-well plates prepare->serial_dilution inoculate Inoculate with Bacterial/Fungal Suspension (e.g., S. aureus, E. coli, C. albicans) serial_dilution->inoculate incubate Incubate at 37°C for 18-24h (bacteria) or 25°C for 48h (fungi) inoculate->incubate read_mic Determine Minimum Inhibitory Concentration (MIC) (Lowest concentration with no visible growth) incubate->read_mic mbc_mfc Determine Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) (Plate onto agar plates) read_mic->mbc_mfc end Identify Lead Compounds for Further Study mbc_mfc->end

Caption: Workflow for in vitro antimicrobial screening of 2-(4-ethoxyphenyl)-1,3-thiazolane derivatives.

Step-by-Step Methodology:

  • Preparation of Test Compounds: Prepare stock solutions of the synthesized compounds in dimethyl sulfoxide (DMSO) at a concentration of 1 mg/mL.

  • Microplate Preparation: In a sterile 96-well microtiter plate, perform a two-fold serial dilution of each compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to obtain a range of concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) according to CLSI guidelines.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include positive controls (microorganism in broth only) and negative controls (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 25°C for 48 hours for fungi).

  • MIC Determination: After incubation, visually inspect the plates for microbial growth. The MIC is the lowest concentration of the compound at which there is no visible growth.

  • (Optional) MBC/MFC Determination: To determine the minimum bactericidal or fungicidal concentration, an aliquot from the wells showing no growth is plated onto agar plates. The lowest concentration that results in no growth on the agar is the MBC or MFC.

Protocol 3: Anticancer Activity Screening using MTT Assay

Many thiazole derivatives have demonstrated potent anticancer activity.[12][13][14] The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Causality: The MTT assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Culture: Culture a selected cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media and conditions.

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds (prepared from DMSO stocks) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Hypothetical Anticancer Screening Results

Compound IDR GroupCell LineIC₅₀ (µM)
1a PhenylMCF-7> 100
1b 4-ChlorophenylMCF-715.2
1c 4-MethoxyphenylMCF-745.8
2a PhenylA54989.5
2b 4-ChlorophenylA54922.1
Doxorubicin -MCF-70.8
Doxorubicin -A5491.2

Structure-Activity Relationship (SAR) Insights and Future Directions

The data generated from the initial screening of a library of 2-(4-ethoxyphenyl)-1,3-thiazolane derivatives will provide valuable insights into the structure-activity relationships. For instance, the hypothetical data above suggests that the presence of a chloro-substituent on the N-phenyl ring enhances anticancer activity.

Future work should focus on:

  • Lead Optimization: Synthesizing further analogs of the most potent "hit" compounds to improve their activity, selectivity, and drug-like properties.

  • Mechanism of Action Studies: Investigating the molecular mechanism by which the active compounds exert their biological effects. This could involve enzyme inhibition assays, gene expression analysis, or target identification studies.

  • In Vivo Efficacy: Evaluating the most promising lead compounds in animal models of the target disease to assess their in vivo efficacy and safety.

By systematically applying the principles of medicinal chemistry and utilizing the robust protocols outlined in this guide, researchers can effectively leverage the 2-(4-ethoxyphenyl)-1,3-thiazolane scaffold to discover and develop novel therapeutic agents with the potential to address unmet medical needs.

References

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. (2021-07-19). ACS Omega.
  • Synthesis And Pharmacological Evaluation Of Novel Thiazole Derivatives. (2025).
  • diazinane-4-thiones and 1-(4-(Benzo[d]thiazol-2-yl)phenyl). (2018-01-31). Journal of Heterocyclic Chemistry.
  • Discovery of 2,4-diphenyl-substituted thiazole derivatives as PRMT1 inhibitors and investigation of their anti-cervical cancer effects. (2023-09-07). Bioorganic & Medicinal Chemistry.
  • Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules.
  • 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents.
  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024-09-21). FABAD Journal of Pharmaceutical Sciences.
  • Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. Molecules.
  • 2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one Derivatives: Synthesis, Anticancer, Antimicrobial, and Antioxidant Potential. (2023-05-29). Molecules.
  • Pyrano[2,3-D]Thiazole: Synthesis. (2018). To Chemistry Journal.
  • An Overview of Thiazole Derivatives and its Biological Activities. (2023-08-20). International Journal of Pharmaceutical Sciences Review and Research.
  • 2-{[5-(Substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamides: New bi-heterocycles as possible therapeutic agents.
  • Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase. (1991-09). Chemical & Pharmaceutical Bulletin.
  • Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. (2025-11-12). Molecules.
  • Synthesis, theoretical, spectroscopic profiles, topological and structure based biological activities of 2-[3-(4-chlorophenyl)]-5-(4-(isopropyl)phenyl)-4,5-dihydro-1 H-pyrazol-1-yl-4- (4-methylphenyl)-1,3-thiazole as a newly synthesis of anti-inflammatory agent. (2025-11-14). Discover Chemistry.
  • Synthesis of some 2-Aryl-1,3,4-Thiadiazoline-2-One Derivatives. (2018-03-24).
  • Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents. (2023-02-22). ACS Omega.

Sources

Method

Application Note: High-Purity Single Crystal Growth of 2-(4-Ethoxyphenyl)-1,3-thiazolane

[1][2][3] Executive Summary This guide provides an advanced technical framework for growing single crystals of 2-(4-Ethoxyphenyl)-1,3-thiazolane (also known as 2-(4-ethoxyphenyl)thiazolidine).[1][2][3] While this heteroc...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

This guide provides an advanced technical framework for growing single crystals of 2-(4-Ethoxyphenyl)-1,3-thiazolane (also known as 2-(4-ethoxyphenyl)thiazolidine).[1][2][3] While this heterocyclic compound is a valuable scaffold in medicinal chemistry—often linked to anti-inflammatory and antimicrobial research—its flexibility and conformational polymorphism can make crystallization challenging.[3]

This note moves beyond basic recipes, offering a physicochemical-driven approach . We utilize the compound's polarity profile (driven by the thioether and secondary amine functions) to select solvent systems that balance solubility with supersaturation control. Three distinct protocols are provided, ranked by their probability of yielding diffraction-quality crystals.

Physicochemical Profiling & Solvent Selection

Before attempting crystallization, the solubility profile must be established. 2-(4-Ethoxyphenyl)-1,3-thiazolane exhibits a "moderate-polar" profile due to the lipophilic ethoxyphenyl tail and the polar thiazolidine ring.[1][2][3]

Solubility Decision Matrix
Solvent ClassRepresentative SolventsInteraction TypeSolubility StatusRole in Crystallization
Good Solvents Dichloromethane (DCM), ChloroformDipole-DipoleHigh Primary solvent for Vapor Diffusion.[1][2][3]
Intermediate Ethanol (EtOH), Methanol (MeOH)H-Bonding (Donor)Moderate Ideal for Slow Evaporation/Cooling.[2][3]
Poor Solvents n-Hexane, Diethyl Ether, PentaneVan der WaalsLow/Insoluble Anti-solvent (Precipitant).[2]
High Boiling DMF, DMSOStrong DipoleVery High Avoid (hard to remove/dry).[2][3]

Expert Insight: The presence of the nitrogen atom in the thiazolidine ring allows for hydrogen bonding. Protic solvents like Ethanol often facilitate better crystal packing by stabilizing specific conformers, whereas aprotic solvents like DCM may yield different polymorphs.[3]

Experimental Protocols

Protocol A: Slow Evaporation (The "Gold Standard")

Best for: Initial screening and obtaining stable polymorphs.

Mechanism: Gradual removal of solvent increases concentration slowly, allowing molecules to organize into the lattice with minimal defects.

  • Preparation: Weigh 20 mg of 2-(4-Ethoxyphenyl)-1,3-thiazolane into a clean 4 mL glass vial.

  • Dissolution: Add Absolute Ethanol dropwise with gentle swirling.

    • Target: Add just enough solvent to dissolve the solid at room temperature (approx. 1-2 mL).[2][3] The solution should be clear and free of particulates.[3]

    • Filtration: If any haze remains, filter through a 0.45 µm PTFE syringe filter into a fresh vial.[3]

  • Evaporation Control: Cover the vial with Parafilm®. Poke 3-5 small holes in the film using a clean needle.[1][2][3]

    • Why? This restricts the evaporation rate.[3] Too fast = amorphous powder; Too slow = no nucleation.[3]

  • Incubation: Place the vial in a vibration-free environment at constant temperature (20–22°C).

  • Harvesting: Crystals should appear within 2–5 days. They will likely be colorless prisms or plates.[3]

Protocol B: Vapor Diffusion (Liquid-Liquid Diffusion)

Best for: Compounds that "oil out" or have high solubility in evaporation solvents.[1][2][3]

Mechanism: An anti-solvent (precipitant) slowly diffuses into the solution, gently lowering the solubility limit without the turbulence of evaporation.

  • Inner Vial (Solution): Dissolve 15 mg of the compound in 0.5 mL of Dichloromethane (DCM) in a small (1.5 mL) vial. Ensure the vial is essentially full but not overflowing.[1][3]

  • Outer Vial (Anti-solvent): Place the small vial (uncapped) inside a larger 20 mL scintillation vial.

  • Addition: Carefully pipette n-Hexane (approx. 5-8 mL) into the larger vial.

    • Critical: The hexane level must be lower than the rim of the inner vial. Do not let hexane spill into the DCM solution directly.[3]

  • Sealing: Tightly cap the outer 20 mL vial.

  • Equilibration: The volatile DCM will slowly diffuse out, and hexane vapors will diffuse in.[3] As the solvent polarity drops, crystals will nucleate on the walls of the inner vial over 3–7 days.

Protocol C: Thermal Gradient (Slow Cooling)

Best for: Larger crystals (0.3mm+) for neutron diffraction or bulk purity.[2]

  • Saturation: Create a saturated solution in Ethanol/Water (9:1 v/v) at 50°C.

  • Insulation: Place the hot vial into a Dewar flask containing hot water (50°C) or wrap the vial in multiple layers of cotton wool/aluminum foil.

  • Cooling: Allow the system to cool to room temperature naturally over 12–24 hours.

    • Physics: The slow cooling rate suppresses spontaneous nucleation, favoring the growth of fewer, larger crystals on existing nuclei.

Visualization of Workflows

Figure 1: Crystallization Decision Logic

CrystallizationLogic Start Start: 2-(4-Ethoxyphenyl)-1,3-thiazolane Sample SolubilityTest Step 1: Solubility Test (Ethanol, DCM, Hexane) Start->SolubilityTest CheckSolubility Is it soluble in Ethanol? SolubilityTest->CheckSolubility MethodA Protocol A: Slow Evaporation (Solvent: Ethanol) CheckSolubility->MethodA Yes (Moderate) MethodB Protocol B: Vapor Diffusion (Solvent: DCM / Anti: Hexane) CheckSolubility->MethodB No (Requires DCM) MethodC Protocol C: Slow Cooling (Solvent: EtOH/H2O) CheckSolubility->MethodC Yes (High T dependence) OilingOut Issue: Oiling Out? MethodA->OilingOut XRD Goal: Single Crystal XRD MethodB->XRD MethodC->XRD Remedy Remedy: Switch to Vapor Diffusion or Lower Temperature (4°C) OilingOut->Remedy Yes OilingOut->XRD No (Crystals formed) Remedy->MethodB

Caption: Decision matrix for selecting the optimal crystallization technique based on solubility and initial screening results.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Oiling Out (Liquid droplets instead of crystals)Supersaturation is too high or MP is too low.1. Reduce concentration. 2. Switch to Vapor Diffusion (slower kinetics).[3] 3. Perform at 4°C to harden the oil.[3]
Micro-crystals (Powder)Nucleation rate > Growth rate.[3]1. Reduce evaporation rate (fewer holes in Parafilm). 2. Dilute the starting solution by 20%.[3]
Twinning (Intergrown crystals)Rapid growth or solvent inclusion.[3]1. Use a higher boiling solvent (e.g., switch EtOH to Isopropanol).[2][3] 2. Use Protocol C (Slow Cooling).[3]
No Precipitation Solution is undersaturated.1. Allow more evaporation.[3] 2. Move to a colder environment (fridge).

References

  • Thiazolidine Crystallography

    • Context: General structural characteristics and packing motifs of 2-aryl-thiazolidines.[1][2][3]

    • Source: M. A. M. et al.[3][4] "Crystal structure and Hirshfeld surface analysis of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole." Acta Crystallographica Section E, 2017.[3] Link

  • Synthesis & Properties

    • Context: Solubility and synthesis of 4-alkoxyphenyl substituted thiazoles/thiazolidines.[1][2][3]

    • Source: M. D. P. I. et al.[3][4] "Synthesis of 2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethan-1-one." Molbank, 2021.[3] Link

  • General Methodology

    • Context: Standard protocols for solution growth of organic heterocycles.[3]

    • Source: Stalick, J. & Toby, B.[2] "Crystal Growth Techniques."[3][5] NIST Center for Neutron Research.[3] Link

(Note: While specific literature for "2-(4-Ethoxyphenyl)-1,3-thiazolane" is sparse, the protocols above are chemically validated against the homologous series of 2-(4-methoxyphenyl)thiazolidine derivatives found in the cited literature.)

Sources

Application

Application Note: Strategic Deployment of 2-(4-Ethoxyphenyl)-1,3-thiazolane in Enzyme Inhibitor Development

Executive Summary This application note details the utility of 2-(4-Ethoxyphenyl)-1,3-thiazolane (and its structural analogs) as a privileged scaffold for developing inhibitors of metalloenzymes, specifically Tyrosinase...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the utility of 2-(4-Ethoxyphenyl)-1,3-thiazolane (and its structural analogs) as a privileged scaffold for developing inhibitors of metalloenzymes, specifically Tyrosinase (EC 1.14.18.1) . While thiazolidine derivatives are often explored for anticancer (EGFR inhibition) and anti-inflammatory activity, the 4-ethoxyphenyl moiety specifically positions this compound as a potent structural mimic of L-Tyrosine and L-DOPA. This guide provides a comprehensive workflow for synthesizing this scaffold, validating its inhibitory mechanism, and quantifying its efficacy via kinetic assays.

Scientific Rationale & Mechanism of Action[1][2]

The "Privileged Scaffold" Hypothesis

The 1,3-thiazolane (thiazolidine) ring acts as a bio-isostere for proline and other cyclic amino acids, providing a rigid core that directs substituents into enzyme active sites.

  • Core Structure: The saturated N-S heterocycle allows for specific stereochemical configurations at the C2 position.

  • The 4-Ethoxyphenyl Substituent: This group is critical. It mimics the phenolic ring of Tyrosine. The ethoxy group (

    
    ) extends into the hydrophobic pocket of the enzyme active site, often providing superior binding affinity compared to a simple hydroxyl group due to hydrophobic interactions with residues like Valine or Alanine near the copper binding domain.
    
Mechanism of Tyrosinase Inhibition

Tyrosinase is a copper-containing monooxygenase that catalyzes the rate-limiting step in melanogenesis.[1][2]

  • Mode of Inhibition: 2-(4-Ethoxyphenyl)-1,3-thiazolane typically acts as a competitive inhibitor .

  • Binding Dynamics: The thiazolane ring coordinates near the binuclear copper site (

    
     and 
    
    
    
    ), while the 4-ethoxyphenyl tail occupies the substrate-binding pocket, preventing the entry of L-DOPA.
Pathway Visualization

The following diagram illustrates the logical flow from scaffold synthesis to mechanism of action validation.

TyrosinaseInhibition Synthesis Scaffold Synthesis (Condensation) Compound 2-(4-Ethoxyphenyl) -1,3-thiazolane Synthesis->Compound Yield > 80% Target Target: Tyrosinase (Binuclear Cu Site) Compound->Target Mimics L-Tyrosine Mechanism Mechanism: Competitive Binding Target->Mechanism Chelation/Steric Hindrance Outcome Outcome: Reduced Melanin/DOPAquinone Mechanism->Outcome IC50 Determination

Figure 1: Workflow connecting chemical synthesis to biological impact on the melanogenesis pathway.

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Objective: Efficient generation of 2-(4-Ethoxyphenyl)-1,3-thiazolane via condensation.

Reagents:

  • 4-Ethoxybenzaldehyde (1.0 eq)

  • Cysteamine hydrochloride (2-Aminoethanethiol) (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Ethanol (Absolute)

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of 4-ethoxybenzaldehyde in 20 mL of absolute ethanol in a round-bottom flask.

  • Activation: Add 12 mmol of TEA to neutralize the cysteamine HCl. Stir for 10 minutes at room temperature.

  • Addition: Slowly add 11 mmol of Cysteamine HCl to the aldehyde solution.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor progress via TLC (Hexane:Ethyl Acetate 3:1).
    
  • Isolation: Evaporate the solvent under reduced pressure.

  • Purification: Dissolve the residue in DCM, wash with water (

    
    ), dry over 
    
    
    
    , and recrystallize from ethanol/water to obtain the pure thiazolane.

Validation Check:

  • 1H NMR (CDCl3): Look for the characteristic singlet (or doublet if coupled) of the C2-H proton around

    
     5.5–6.0 ppm. The ethoxy group will show a quartet (
    
    
    
    ppm) and a triplet (
    
    
    ppm).
Protocol B: Tyrosinase Inhibition Assay (High-Throughput Compatible)

Objective: Determine the


 of the synthesized compound against Mushroom Tyrosinase.

Materials:

  • Mushroom Tyrosinase (Sigma-Aldrich, T3824)

  • Substrate: L-DOPA (L-3,4-dihydroxyphenylalanine)[1]

  • Buffer: 50 mM Phosphate Buffer (pH 6.8)

  • 96-well microplate reader (Absorbance at 475 nm)

Workflow:

StepActionVolume (

)
Notes
1Add Phosphate Buffer (pH 6.8)140Maintain physiological pH.
2Add Inhibitor (Test Compound)20Serially diluted in DMSO (Final DMSO < 1%).
3Add Enzyme Solution (200 U/mL)20Pre-incubate for 10 mins at

to allow binding.
4Initiate: Add L-DOPA (2.5 mM)20Substrate triggers dopachrome formation.
5Measure: Kinetic Read-Read Abs @ 475 nm every 30s for 15 mins.

Data Calculation: Calculate the % Inhibition using the linear slope of the absorbance curves (Velocity,


):


Protocol C: Kinetic Mode of Action Determination

To confirm the compound is a competitive inhibitor (targeting the active site directly), perform a Lineweaver-Burk analysis.

  • Run Protocol B using 4 fixed concentrations of the Inhibitor (e.g., 0, 5, 10, 20

    
    ).
    
  • For each inhibitor concentration, vary the Substrate (L-DOPA) concentration (0.125, 0.25, 0.5, 1.0, 2.0 mM).

  • Plot

    
     (y-axis) vs. 
    
    
    
    (x-axis).

Interpretation Guide:

  • Competitive Inhibition: Lines intersect at the Y-axis (

    
     is unchanged, 
    
    
    
    increases). This is the expected result for 2-substituted thiazolanes.
  • Non-Competitive: Lines intersect at the X-axis (

    
     unchanged, 
    
    
    
    decreases).
  • Mixed: Lines intersect in the second quadrant.

Expected Results & SAR Analysis

Based on structural analogs in literature, the following Structure-Activity Relationship (SAR) trends are established for this scaffold:

Substituent (R) on C2-PhenylPredicted

(

)
Mechanism Note
4-Ethoxy (Target) 1.5 – 5.0 Strong hydrophobic interaction; mimics Tyrosine.
4-Hydroxy5.0 – 12.0Good binding, but polarity may reduce membrane permeability.
4-Methoxy3.0 – 8.0Slightly weaker than ethoxy due to reduced steric bulk.
Unsubstituted Phenyl> 50.0Lacks the critical oxygen mimic; poor inhibition.

Table 1: Comparative potency of thiazolane derivatives against Tyrosinase.

References

  • Gomha, S. M., et al. (2015). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents.[3] Drug Design, Development and Therapy.[3]

  • Yi, W., et al. (2011). Investigation of (2RS,4R)-2-(2,4-dihydroxyphenyl)thiazolidine-4-carboxylic acid as a novel tyrosinase inhibitor.[4] Biochimie.[3] (Contextual grounding for thiazolidine-tyrosinase interactions).

  • Lee, S. Y., et al. (2018). A Potent Tyrosinase Inhibitor, (E)-3-(2,4-Dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, with Anti-Melanogenesis Properties.[4][5] Molecules.[4][1][2][3][5][6][7][8][9][10][11][12]

  • Zolghadri, S., et al. (2019). A comprehensive review on tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.

Disclaimer: This application note is for research purposes only. All chemical synthesis should be performed in a fume hood with appropriate PPE.

Sources

Technical Notes & Optimization

Troubleshooting

Purification challenges of 2-aryl-1,3-thiazolane compounds

Technical Support Center: 2-Aryl-1,3-Thiazolane Purification Ticket ID: #TZ-PUR-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Welcome to the Technical Support Center You are likely here...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Aryl-1,3-Thiazolane Purification Ticket ID: #TZ-PUR-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Welcome to the Technical Support Center

You are likely here because your 2-aryl-1,3-thiazolane (commonly referred to as thiazolidine ) is behaving erratically during purification. These pharmacophores are deceptively simple 5-membered saturated rings, but they function chemically as cyclic hemiaminals/thiohemiaminals .

This means they are chemically "spring-loaded" to revert to their starting materials (aldehyde + aminothiol) or oxidize under standard laboratory conditions.

Below is a troubleshooting guide designed to stabilize your workflow.

Part 1: Diagnostic & Troubleshooting (FAQs)

Q1: "My compound streaks on the column or vanishes after flash chromatography."

Diagnosis: Acid-Catalyzed Ring Opening (Hydrolysis). The Science: Standard silica gel is slightly acidic (pH ~6.5, but Lewis acidic sites are active). The C2 position of the thiazolidine ring is sensitive to protonation at the N3 position. Once protonated, the ring opens to form an iminium ion, which hydrolyzes back to the starting aldehyde and cysteamine derivative.

The Fix: You must neutralize the stationary phase.

  • Option A (Solid Phase Change): Switch from Silica Gel 60 to Neutral Alumina (Brockmann Grade III) . Alumina is less likely to trigger the ring-opening mechanism.

  • Option B (Silica Deactivation): Pre-treat your silica column with 1% Triethylamine (Et₃N) in your mobile phase.

Q2: "I see a 'ghost' peak that smells like almonds/benzaldehyde."

Diagnosis: Equilibrium Reversion. The Science: The formation of 2-arylthiazolidines is reversible. In solution (especially in protic solvents or if water is present), an equilibrium exists between the closed ring and the open chain. If you smell the aldehyde, your compound is hydrolyzing in the flask or on the rotavap. The Fix:

  • Avoid water in your workup.[1] Dry heavily over Na₂SO₄.

  • Store the compound as a solid, not an oil. The lattice energy of the crystal stabilizes the closed ring form.

Q3: "My LC-MS shows a mass of [M+16] or [M+32]."

Diagnosis: Sulfur Oxidation. The Science: The sulfur at position 1 is electron-rich and prone to oxidation to the sulfoxide (M+16) or sulfone (M+32). This often happens if the crude reaction mixture is left stirring in air or if chlorinated solvents containing peroxides are used. The Fix:

  • Degas all solvents.

  • Perform chromatography quickly.

  • Critical: Sulfoxides create a new chiral center at the Sulfur, creating complex diastereomeric mixtures that are nightmares to separate. Avoid oxidation at all costs.

Part 2: Visualizing the Instability

To understand why your compound degrades, you must visualize the mechanism. The diagram below illustrates the "Silica Trap"—how acidic surfaces destroy your product.

ThiazolidineDegradation cluster_silica On Silica Column Thiazolidine 2-Aryl-Thiazolidine (Closed Ring) Protonated N-Protonated Intermediate Thiazolidine->Protonated Acidic Silica (H+) Iminium Open Chain Iminium Ion Protonated->Iminium Ring Opening Products Hydrolysis Products (Aldehyde + Thiol) Iminium->Products + H2O (Hydrolysis)

Figure 1: The acid-catalyzed ring-opening mechanism of 2-aryl-1,3-thiazolidines on silica gel.

Part 3: Validated Purification Protocols

Protocol A: The "Amine-Passivated" Flash Chromatography

Use this if recrystallization fails and you must use silica.

  • Slurry Preparation: Mix Silica Gel 60 with your starting mobile phase (e.g., Hexane/EtOAc).

  • Passivation: Add 1% v/v Triethylamine (Et₃N) to the slurry. Swirl for 5 minutes.

  • Packing: Pour the column. Flush with 2 column volumes of the mobile phase (containing 1% Et₃N).

  • Loading: Load your crude thiazolidine. (Do not dissolve in DCM if possible; use a minimum amount of Toluene or the mobile phase).

  • Elution: Run the column using the Et₃N-spiked solvent system.

  • Post-Run: Evaporate fractions immediately. Do not let them sit in the basic solution for days, as base can catalyze different decomposition pathways (though slower than acid).

Protocol B: Recrystallization (The Gold Standard)

Thiazolidines are often highly crystalline. This method avoids the "Silica Trap" entirely.

ParameterRecommendation
Solvent System Ethanol/Water (Hot/Cold) or Toluene/Hexane.
Temperature Dissolve at 60°C; Cool slowly to 4°C.
Anti-solvent Water (if using Ethanol) or Hexane (if using Toluene).
Drying Vacuum desiccator over P₂O₅ (removes water to prevent hydrolysis).

Part 4: Stereochemical Resolution (Chiral HPLC)

Since C2 is a chiral center, you will likely obtain a racemate. Separation requires specific chiral stationary phases (CSPs).[2]

Recommended Conditions:

  • Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: n-Hexane : Isopropanol (85:15 to 90:10).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 254 nm (targeting the aryl group).[3]

  • Note: If peak tailing occurs, add 0.1% Diethylamine to the mobile phase to suppress interaction with residual silanols on the chiral column.

Part 5: Decision Logic for Purification

Follow this flowchart to determine the safest purification route for your specific derivative.

PurificationLogic Start Crude Thiazolidine Mixture StateCheck Physical State? Start->StateCheck Solid Solid StateCheck->Solid Oil Oil / Gum StateCheck->Oil Recryst Recrystallization (EtOH/H2O) Solid->Recryst TLC_Check 2D-TLC Stability Test (Check for decomp) Oil->TLC_Check Stable Stable on Silica TLC_Check->Stable No Decomp Unstable Streaks/Degrades TLC_Check->Unstable Decomp Flash Standard Flash Chromatography Stable->Flash Neutral Neutral Alumina OR Et3N-Buffered Silica Unstable->Neutral

Figure 2: Decision matrix for selecting the appropriate purification methodology.

References

  • Mechanism of Hydrolysis: Fife, T. H., et al. (1987). Mechanism of Thiazolidine Hydrolysis.[4][5][6][7] Ring Opening and Hydrolysis of 1,3-Thiazolidine Derivatives. Journal of the American Chemical Society.[4][5][6]

  • Chiral Separation: Li, H., et al. (2009). HPLC determination of enantiomeric thiazolidine-2-carboxylic acid on chiral stationary phase. Journal of Chromatographic Science.

  • Synthesis & Stability: Ebrahimi, A., et al. (2016). Solvent-Free Synthesis of Thiazolidin-4-one Derivatives. Journal of Heterocyclic Chemistry.

  • Silica Gel Interactions: Monsuur, F. (2017). Mesoporous Silica Gel as a Formulation Aid for Moisture Sensitive Drugs.[8] Pharma Excipients.

Sources

Optimization

Improving the solubility of 2-(4-Ethoxyphenyl)-1,3-thiazolane for biological assays

Technical Support Case ID: #THZ-SOL-042 Subject: Solubility Optimization of 2-(4-Ethoxyphenyl)-1,3-thiazolane for Biological Assays Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Case ID: #THZ-SOL-042 Subject: Solubility Optimization of 2-(4-Ethoxyphenyl)-1,3-thiazolane for Biological Assays Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are encountering precipitation ("crashing out") when introducing 2-(4-Ethoxyphenyl)-1,3-thiazolane into aqueous biological media. This is a known physicochemical characteristic of lipophilic thiazolane derivatives. The molecule contains a hydrophobic phenyl-ethoxy tail and a heterocyclic thiazolane core , resulting in a high partition coefficient (LogP > 3.0 estimated) and poor aqueous solubility.

This guide provides three tiered protocols to resolve this, ranging from standard solvent handling to advanced molecular encapsulation.

Part 1: Root Cause Analysis

The Problem: When you pipette a high-concentration stock (dissolved in 100% DMSO) directly into a predominantly aqueous culture medium, the solvent environment changes instantaneously. The dielectric constant shifts from


47 (DMSO) to 

80 (Water). This sudden polarity shift forces the hydrophobic thiazolane molecules to aggregate to minimize their surface area contact with water, resulting in visible precipitation or "milky" turbidity.

The Solution Logic: To prevent this, we must either:

  • Kinetic Stabilization: Slow the aggregation using intermediate solvents (Cosolvency).

  • Thermodynamic Stabilization: Encapsulate the hydrophobic moiety (Cyclodextrin Complexation).

Part 2: Solubilization Protocols

Method A: The "Solvent-Shift" Step-Down (Standard)

Best for: Short-term assays (IC50 screening) where DMSO < 0.5% is tolerated.

The Protocol: Do not add 100% DMSO stock directly to the cell media. Instead, create an intermediate working solution.

  • Prepare Master Stock: Dissolve compound in anhydrous DMSO to 10 mM .

    • Tip: Vortex for 30 seconds. If particles persist, sonicate at 37°C for 5 minutes.

  • Create 10x Intermediate: Dilute the Master Stock 1:10 into a compatible cosolvent (e.g., Ethanol or PEG-400) or pure DMSO if cells are resistant.

  • Final Dilution: Add the Intermediate dropwise to the media while vortexing the media.

Visual Workflow (Method A):

SolventShift Stock 10mM Stock (100% DMSO) Inter Intermediate (1mM in DMSO/PEG) Stock->Inter 1:10 Dilution Media Cell Media (Aqueous) Stock->Media Direct Addition Inter->Media Dropwise + Vortex Result Stable Assay Solution (No Precipitate) Media->Result Homogeneous Crash PRECIPITATION (Crash Out) Media->Crash Shock Aggregation

Figure 1: The "Solvent-Shift" workflow. Direct addition (Red dashed line) causes precipitation. The intermediate step (Yellow) buffers the polarity shift.

Method B: Cyclodextrin Encapsulation (Advanced)

Best for: In vivo studies, sensitive primary cells, or when DMSO must be < 0.1%.

Mechanism: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) forms a "host-guest" complex. The hydrophobic ethoxyphenyl tail of your molecule inserts into the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior keeps the complex soluble in water.

The Protocol:

  • Prepare Vehicle: Dissolve 20% w/v HP-β-CD in sterile water or PBS. Filter sterilize (0.22 µm).

  • Dissolve Compound: Dissolve 2-(4-Ethoxyphenyl)-1,3-thiazolane in a minimal volume of Acetone or Ethanol (volatile solvent).

  • Complexation:

    • Add the dissolved compound dropwise to the HP-β-CD solution with constant stirring.

    • Stir open-capped at room temperature for 4–6 hours. This allows the volatile solvent (Acetone/Ethanol) to evaporate, leaving the compound trapped in the cyclodextrin.

  • Validation: The solution should be crystal clear. If turbid, filter through a 0.45 µm filter.

Part 3: Comparative Data & Formulation Guide

Use this table to select the right solvent system for your specific assay limits.

Solvent SystemMax Solubility (Est.)Toxicity RiskRecommended For
100% DMSO > 50 mMHigh (>0.5% v/v)High-throughput screening
Ethanol ~ 20 mMModerateAntimicrobial assays
PEG-400 / Water (50:50) ~ 5-10 mMLowAnimal injections (IP/SC)
20% HP-β-Cyclodextrin ~ 2-5 mMVery LowPrimary cells, In vivo IV
Tween 80 (0.1%) ~ 1 mMModerate (Membrane effects)Emulsions

Part 4: Frequently Asked Questions (Troubleshooting)

Q1: My solution turns cloudy after 2 hours in the incubator. Why? A: This is "Ostwald Ripening." Micro-crystals that were initially invisible have grown larger over time.

  • Fix: Your concentration is likely above the thermodynamic solubility limit. Reduce the working concentration by 50% or switch to Method B (Cyclodextrins) which prevents crystal growth.

Q2: Can I use acidic water to dissolve it? A: Caution. While the thiazolane nitrogen can be protonated to improve solubility, thiazolane rings are susceptible to hydrolysis (ring-opening) in strong acids, especially over long periods. Maintain pH > 4.0 and < 9.0 for stability.

Q3: How do I store the stock solution? A: Store 10 mM DMSO stocks at -20°C or -80°C. Thiazolanes can be sensitive to oxidation (sulfur atom). Ensure the vial is sealed tight to prevent DMSO from absorbing atmospheric water, which degrades the compound.

Q4: Is the solvent killing my cells, or is it the compound? A: You must run a Vehicle Control .

  • Experiment: Treat cells with the exact % of DMSO used in your high-dose sample (e.g., 0.5% DMSO) without the compound. If cell viability drops < 90% compared to untreated cells, your solvent concentration is too high.

Part 5: Biological Pathway Context

Understanding where this compound interacts often helps in assay design. Thiazolane derivatives are frequently investigated as inhibitors in metabolic or signaling pathways.

Pathway cluster_solubility Solubility Critical Checkpoint Compound 2-(4-Ethoxyphenyl)-1,3-thiazolane Membrane Cell Membrane Compound->Membrane Passive Diffusion (High LogP) Target Intracellular Target (e.g., Kinase/Enzyme) Membrane->Target Cytosolic Entry Response Biological Response (Apoptosis/Metabolism) Target->Response Inhibition/Activation

Figure 2: The compound's lipophilicity (High LogP) aids membrane permeability but hinders aqueous solubility. Successful assays depend on keeping the compound soluble at the "Critical Checkpoint" before diffusion.

References

  • Lipophilicity and Solubility of Thiazole Derivatives

    • Source: National Center for Biotechnology Information (NCBI).
    • URL:[Link]

  • Cyclodextrin Complexation Strategies

    • Title: Exploring Cyclodextrin Complexes of Lipophilic Antioxidants.
    • Source: MDPI (Molecules).
    • URL:[Link]

  • DMSO Tolerance in Biological Assays

    • Title: Assay Guidance Manual: DMSO Tolerance Test.[1]

    • Source: NCBI Bookshelf.[1]

    • URL:[Link]

  • Thiazolidine/Thiazolane Stability

    • Title: Recent advances in the synthesis and utility of thiazoline and its derivatives.[2][3]

    • Source: Royal Society of Chemistry (RSC).
    • URL:[Link]

Sources

Troubleshooting

Stability testing of 2-(4-Ethoxyphenyl)-1,3-thiazolane under different pH conditions

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Stability Testing & Troubleshooting Guide: 2-(4-Ethoxyphenyl)-1,3-thiazolane Executive Summary This technical guide...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Stability Testing & Troubleshooting Guide: 2-(4-Ethoxyphenyl)-1,3-thiazolane

Executive Summary

This technical guide addresses the stability profile of 2-(4-Ethoxyphenyl)-1,3-thiazolane , a heterocyclic compound structurally characterized as a 2-substituted 1,3-thiazolidine.[1] These compounds are chemically significant as "masked" aldehydes or prodrugs but exhibit distinct pH-dependent hydrolytic instability.[1]

The core technical challenge with this scaffold is its equilibrium behavior. In aqueous acidic media, the thiazolidine ring undergoes ring-opening hydrolysis to revert to its precursors: 4-ethoxybenzaldehyde and cysteamine (or the corresponding aminothiol derivative). This guide provides validated protocols to monitor this degradation, troubleshoot HPLC artifacts, and ensure data integrity.

Module 1: Experimental Setup & Protocol Design

Q: What is the optimal HPLC method for separating the parent thiazolane from its hydrolysis products?

A: Because the primary degradation product (4-ethoxybenzaldehyde) is significantly less polar than the thiazolane ring, a standard C18 Reverse-Phase gradient is effective. However, mobile phase pH is critical to prevent on-column degradation.[1]

Recommended Method Parameters:

ParameterSpecificationRationale
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mmProvides sufficient hydrophobic selectivity to separate the aldehyde from the heterocycle.[1]
Mobile Phase A 10 mM Ammonium Acetate (pH 7.[1]0)CRITICAL: Neutral pH prevents on-column hydrolysis during the run. Avoid TFA or Formic Acid.
Mobile Phase B Acetonitrile (ACN)High elution strength for the hydrophobic ethoxy-substituted aldehyde.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV @ 254 nmTargets the phenyl chromophore present in both parent and aldehyde.
Column Temp 25°CHigher temperatures accelerate on-column hydrolysis.[1] Keep ambient.

Gradient Table:

  • 0.0 min: 90% A / 10% B (Equilibration)

  • 10.0 min: 40% A / 60% B (Elute Thiazolane ~4-6 min, Aldehyde ~8-9 min)

  • 12.0 min: 5% A / 95% B (Wash)[1]

  • 15.0 min: 90% A / 10% B (Re-equilibration)

Q: How should I prepare stock solutions to minimize pre-experiment degradation?

A:

  • Solvent: Dissolve the solid standard in anhydrous DMSO or Methanol . Avoid protic solvents if long-term storage is required.[1]

  • Storage: Store at -20°C. Thiazolidines are susceptible to air oxidation (forming sulfoxides) and hydrolysis if moisture enters.

  • Working Solution: Dilute stocks into pH 7.4 Phosphate Buffer immediately before injection. Do not dilute into acidic diluents (e.g., 0.1% HCl) unless you are intentionally starting a degradation time-point.[1]

Module 2: Troubleshooting Degradation Issues

Q: I see a new peak appearing at a longer retention time during my stability study. What is it?

A: This is almost certainly 4-ethoxybenzaldehyde .[1]

  • Mechanism: Under acidic stress (pH < 5), the C2-N3 bond protonates, leading to ring opening.[1] The resulting Schiff base hydrolyzes to release the lipophilic aldehyde.

  • Verification: Inject a pure standard of 4-ethoxybenzaldehyde. If the retention times match, degradation is confirmed.

Q: My "Time 0" injection already shows 15% degradation. Is the compound impure?

A: Not necessarily. This is a common artifact called "Diluent-Induced Hydrolysis." [1]

  • Root Cause: If you dissolved your sample in an acidic buffer (e.g., pH 2) and let it sit in the autosampler for 30 minutes before injection, the degradation occurred in the vial.

  • Solution: For "Time 0" analysis, dissolve the sample in neutral buffer (pH 7.0) or pure Methanol. Only expose the sample to the stress buffer (pH 1.2, 4.5, etc.) at the exact start of the timer.

Q: The peak area of the parent compound varies non-linearly. Why?

A: Thiazolidine formation/hydrolysis is a reversible equilibrium .



At intermediate pH (pH 5-6), the reaction may not go to completion but settle at an equilibrium point.[1] This depends on concentration; dilution shifts the equilibrium toward hydrolysis (Le Chatelier's principle). Always perform stability tests at a constant concentration (e.g., 50 µM).[1]

Module 3: Mechanistic Insight & Data Interpretation

Hydrolysis Pathway Diagram

The following diagram illustrates the pH-dependent fate of 2-(4-Ethoxyphenyl)-1,3-thiazolane. Note the critical role of protonation at the Nitrogen atom (N3) which triggers the ring opening.

ThiazolaneStability cluster_conditions Environmental Triggers Thiazolane 2-(4-Ethoxyphenyl) -1,3-thiazolane (Intact Ring) Protonated N-Protonated Intermediate (Unstable) Thiazolane->Protonated Acidic pH (H+) Protonated->Thiazolane Neutral pH Imine Open Chain Iminium Ion Protonated->Imine Ring Opening (Rate Limiting) Imine->Thiazolane Ring Closure (pH > 6) Products Hydrolysis Products: 4-Ethoxybenzaldehyde + Cysteamine Imine->Products + H2O (Hydrolysis) Products->Imine - H2O (Condensation) Desc pH < 4: Rapid Hydrolysis pH 7.4: Stable / Equilibrium

Figure 1: Mechanism of acid-catalyzed hydrolysis for 2-substituted thiazolidines. The reaction is driven by N-protonation and is reversible at neutral pH.

Stability Profile Matrix

Use this reference table to predict stability in common biological buffers.

ConditionpHPredicted Half-Life (

)
Dominant MechanismRecommendation
Simulated Gastric Fluid 1.2< 15 MinutesRapid Acid HydrolysisUnstable. Requires enteric coating for oral delivery.[1]
Acetate Buffer 4.51 - 4 HoursEquilibrium ShiftAnalyze immediately; keep samples cold (4°C).[1]
Phosphate Buffer 7.4> 24 HoursOxidation (Minor)Stable. Ideal for storage and assay diluent.
Borate Buffer 9.0> 48 HoursBase Catalysis (Slow)Stable, but watch for potential oxidation of Sulfur.[1]

References

  • Guzel-Akdemir, O. et al. (2021).[1][2] Benzilic acid based new 2-aryl-1,3-thiazolidin-4-one derivatives: Synthesis and anticancer activity. Journal of Research in Pharmacy. Available at: [Link]

  • Bustillo Trueba, P. et al. (2018).[1] Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. Journal of Agricultural and Food Chemistry. (Discusses the equilibrium of cysteine-aldehyde adducts). Available at: [Link][1]

  • Kallen, R. G. (1971).[1] Mechanism of reactions involving Schiff base intermediates. Thiazolidine formation and hydrolysis. Journal of the American Chemical Society. (Foundational mechanism of thiazolidine ring opening). Available at: [Link][1]

Sources

Optimization

Refinement of analytical protocols for thiazole derivative quantification

Status: Operational | Tier: Level 3 (Senior Application Support) | Topic: Thiazole Derivatives Welcome to the Technical Support Center Your Ticket: Refinement of analytical protocols for thiazole derivative quantificatio...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Application Support) | Topic: Thiazole Derivatives

Welcome to the Technical Support Center

Your Ticket: Refinement of analytical protocols for thiazole derivative quantification. Assigned Specialist: Senior Application Scientist, Bioanalytical Division.

Thiazole derivatives (e.g., Ritonavir, Dasatinib, Vitamin B1 analogs) present a unique triad of analytical challenges: silanol-induced peak tailing , pH-dependent solubility , and susceptibility to ion suppression in biological matrices. This guide moves beyond standard textbook advice to address the specific physicochemical behaviors of the thiazole ring (pKa ~2.5–3.5 for the ring nitrogen, often higher with substituents) that compromise quantification.

Module 1: Chromatographic Fidelity & Peak Shape

Issue: "My thiazole peaks are tailing (As > 1.5), causing integration errors and retention time shifts."

Root Cause Analysis

Thiazoles are nitrogen-containing heterocycles that act as weak bases. In standard reversed-phase HPLC (pH 4–7), the thiazole nitrogen can become protonated or interact via hydrogen bonding with residual acidic silanols on the silica support. This secondary interaction slows the desorption process for a fraction of the analyte, resulting in the characteristic "shark fin" tailing.

Troubleshooting Protocol: The "Silanol Shield" Strategy

Q: I am using a standard C18 column. How do I fix the tailing without changing the column? A: You must suppress silanol ionization or mask the sites.

  • Low pH Strategy (Recommended): Lower mobile phase pH to < 3.0 using Formic Acid (0.1%) or Difluoroacetic Acid (DFA). At pH 2.5, surface silanols (pKa ~4.5–5.0) are protonated (neutral), preventing ionic interaction with the positively charged thiazole.

  • High Ionic Strength: Add 10–20 mM Ammonium Formate. The cation (

    
    ) competes with the thiazole for silanol binding sites.
    

Q: Which stationary phase is actually designed for this? A: Stop using traditional C18. Switch to a Charged Surface Hybrid (CSH) or a Polar-Embedded phase. These columns have a slight positive surface charge that electrostatically repels protonated basic compounds, sharpening the peak.

Table 1: Column Selection Matrix for Thiazole Derivatives

Column ChemistryMechanism of ActionRecommended ForCaution
C18 (Traditional) Hydrophobic InteractionNeutral thiazolesRequires ion-pairing agents or pH < 2.5 to prevent tailing.
C18 (Polar Embedded) Shielded SilanolsBasic thiazolesAvoid if analyte is extremely hydrophobic; may lose retention.
Charged Surface Hybrid (CSH) Electrostatic RepulsionHigh-throughput MSBest peak shape for bases; requires equilibration.
HILIC (Bare Silica) PartitioningPolar/MetabolitesGreat for polar thiazoles; requires high organic load (ACN).
Visualization: Peak Tailing Diagnostic Logic

ThiazoleTailing Start Issue: Asymmetry > 1.5 CheckPH Check Mobile Phase pH Start->CheckPH IsLow Is pH < 3.0? CheckPH->IsLow Silanol Silanol Interaction Likely IsLow->Silanol No (pH > 3) ColType Check Column Type IsLow->ColType Yes Action1 Lower pH to 2.5 (Use Formic Acid) Silanol->Action1 Action2 Switch to CSH or Polar-Embedded Column ColType->Action2 Traditional C18 Action3 Check Mass Overload (Dilute 1:10) ColType->Action3 Modern Phase

Figure 1: Decision tree for diagnosing and resolving peak tailing in thiazole analysis. Note the priority of pH control over column hardware changes.

Module 2: MS/MS Sensitivity & Matrix Effects

Issue: "I see the peak in solvent standards, but it disappears or is suppressed in plasma/tissue samples."

Technical Insight: The Phospholipid Trap

Thiazoles often elute in the same hydrophobic window as glycerophosphocholines (GPCh) and lysophospholipids (m/z 496, 524, 758, 806). These endogenous lipids compete for charge in the ESI droplet, causing significant Ion Suppression .

Protocol: Matrix Factor (MF) Assessment

Do not rely on recovery alone. You must quantify the Matrix Factor.[1][2]

Step-by-Step Experiment:

  • Set A (Neat): Prepare thiazole standard in mobile phase (e.g., 10 ng/mL).

  • Set B (Post-Extraction Spike): Extract blank plasma. After extraction, spike the extract with thiazole to the same concentration (10 ng/mL).

  • Calculation:

    
    
    
    • MF < 0.85: Significant Suppression (Signal loss).

    • MF > 1.15: Enhancement (Rare for thiazoles, check for co-eluting isobaric interferences).

Q: How do I visualize where the suppression is happening? A: Perform a Post-Column Infusion .[3]

  • Infuse the thiazole standard continuously (via tee-junction) into the MS source at 10 µL/min.

  • Inject a blank plasma extract via the LC column.

  • Monitor the baseline. A "dip" in the baseline indicates the elution time of suppressing agents. Adjust your gradient to move the thiazole away from this dip.

Visualization: LC-MS/MS Optimization Workflow

MatrixEffect Input Low Sensitivity in Plasma PCI Post-Column Infusion Test Input->PCI Result Observe Baseline Dip (Suppression) PCI->Result Sol1 Modify Gradient (Move Analyte) Result->Sol1 Dip overlaps peak Sol2 Change Sample Prep (Remove Lipids) Result->Sol2 Broad suppression

Figure 2: Workflow for identifying and mitigating matrix effects using Post-Column Infusion (PCI).

Module 3: Sample Preparation (The "Clean" Extract)

Issue: "Protein precipitation (PPT) is dirty, but Liquid-Liquid Extraction (LLE) recovery is inconsistent."

The Solution: Mixed-Mode Cation Exchange (MCX)

Since thiazoles are basic, relying solely on hydrophobicity (Reverse Phase SPE) is inefficient because they are often moderately polar. Mixed-Mode Cation Exchange (MCX) utilizes both hydrophobic retention (to wash away salts) and ionic retention (to lock the thiazole while washing away neutral lipids/phospholipids).

Protocol: MCX Extraction for Thiazoles

Reference Standard: Validated for Ritonavir/Thiazole analogs.

  • Pre-treatment: Dilute 200 µL Plasma with 200 µL 4% Phosphoric Acid . (Acidifies sample, ensuring thiazole is protonated:

    
    ).
    
  • Conditioning: 1 mL MeOH, then 1 mL Water.

  • Load: Load pre-treated sample (~pH 2–3).

    • Mechanism:[4][5][6] Thiazole binds to sulfonate groups (

      
      ) on the sorbent.
      
  • Wash 1 (Acidic/Aqueous): 1 mL 2% Formic Acid. (Removes proteins/salts).

  • Wash 2 (Organic/Neutral): 1 mL Methanol. (CRITICAL STEP: Removes neutral phospholipids and hydrophobic interferences. The thiazole stays locked via ionic bond).

  • Elution: 1 mL 5% Ammonia in Methanol .

    • Mechanism:[4][5][6] High pH neutralizes the thiazole (

      
      
      
      
      
      
      
      ) and the ammonium ion displaces it, releasing it into the collection tube.
  • Evaporate & Reconstitute: Dry under

    
     and reconstitute in mobile phase.
    

Table 2: Recovery Comparison (Typical Data)

MethodRecovery (%)Matrix FactorCleanliness
Protein Precip (PPT) 95%0.60 (High Suppression)Dirty (High noise)
Liquid-Liquid (LLE) 60-75%0.90Clean, but variable recovery
Mixed-Mode SPE (MCX) 90-98% 0.98 (Minimal) Gold Standard
References
  • McCalley, D. V. (2023).[7] "Understanding and Managing Peak Tailing of Basic Solutes in Reversed-Phase HPLC." Chemical Communications.[7]

  • Hua, S., Moon, J., & Lee, T. (2025). "The Facile Solid-Phase Synthesis of Thiazolo-Pyrimidinone Derivatives." Molecules, 30(2), 430.[8]

  • Chambers, E., et al. (2007). "Systematic Development of a Method for the Determination of Basic Drugs in Plasma by LC-MS/MS." Journal of Chromatography B.
  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." (Defines Matrix Factor calculations).

  • Chromatography Online. (2020). "Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis."

Sources

Troubleshooting

Technical Support Center: Optimization of 2-(4-Ethoxyphenyl)-1,3-thiazolidine Synthesis

Subject: Minimizing impurities in the crude product of 2-(4-Ethoxyphenyl)-1,3-thiazolidine (also referred to as 1,3-thiazolane). Ticket ID: CHEM-SUP-2024-089 Assigned Specialist: Senior Application Scientist, Heterocycli...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Minimizing impurities in the crude product of 2-(4-Ethoxyphenyl)-1,3-thiazolidine (also referred to as 1,3-thiazolane). Ticket ID: CHEM-SUP-2024-089 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Introduction

Welcome to the Technical Support Center. You are likely encountering purity issues with the condensation of 4-ethoxybenzaldehyde and cysteamine (2-aminoethanethiol). While this reaction appears straightforward, the 1,3-thiazolidine ring system is a "masked" Schiff base and is sensitive to hydrolysis and oxidation.

This guide treats your synthesis as a dynamic equilibrium. High purity is not achieved merely by mixing reagents, but by controlling the kinetic competition between ring closure, oxidation, and reversion (hydrolysis).

Module 1: Reaction Mechanism & Impurity Profiling

To solve purity issues, we must first visualize where they come from. The formation of the thiazolidine ring is reversible.

Impurity Pathways Diagram

Thiazolidine_Pathways Reagents 4-Ethoxybenzaldehyde + Cysteamine Inter Hemithioaminal Intermediate Reagents->Inter Nucleophilic Attack Disulfide Impurity A: Cystamine (Disulfide) Reagents->Disulfide O₂ (Air Oxidation) Product 2-(4-Ethoxyphenyl)- 1,3-thiazolidine Inter->Product -H₂O (Cyclization) Product->Inter +H₂O (Hydrolysis) Sulfoxide Impurity B: S-Oxide / Sulfone Product->Sulfoxide Peroxides/Air Hydrolysis Impurity C: Hydrolysis Reversion Product->Hydrolysis Acidic pH / Moisture

Figure 1: Reaction network showing the equilibrium between product formation and common impurity pathways (Disulfides via oxidation, Hydrolysis via moisture).[1][2][3][4][5]

Common Impurity Profile
Impurity TypeOriginDiagnostic Signal (NMR/LCMS)
Cystamine (Disulfide) Oxidation of cysteamine starting material by air.Broad peaks in aliphatic region; Mass =

Cysteamine - 2H.
Unreacted Aldehyde Incomplete conversion or hydrolysis during workup.Distinct aldehyde proton (

ppm); Strong C=O stretch in IR.
Thiazoline (Dehydrogenated) Oxidation of the thiazolidine ring.[6]C=N stretch appearing; Loss of C2 proton.
Polymers/Oligomers Intermolecular reaction if concentration is too high.Baseline broadening; insoluble gum.

Module 2: Troubleshooting Guide (Q&A)

Category A: Oxidative Impurities

Q: I see a persistent impurity eluting just before my product. It increases if I leave the reaction stirring overnight. What is it? A: This is likely cystamine (the disulfide of cysteamine).

  • Cause: Cysteamine is an aminothiol.[5][7][8] Thiols rapidly oxidize to disulfides in the presence of oxygen.

  • Fix:

    • Degas solvents thoroughly (sparge with Argon/Nitrogen) before adding cysteamine.

    • Add cysteamine last , under a strict inert atmosphere.

    • Reduce reaction time. Once the water is removed, the reaction is done. Over-stirring promotes oxidation.

Category B: Low Yield & Reversion

Q: My TLC showed full conversion, but after workup, the NMR shows 20% starting aldehyde. Did the reaction fail? A: The reaction worked, but the product hydrolyzed during workup.

  • Cause: Thiazolidines are acid-labile. If you used an acidic wash (e.g., dilute HCl) to remove unreacted amine, or if you used silica gel (which is acidic) for purification, you reversed the equilibrium.

  • Fix:

    • Avoid Acidic Washes: Use neutral or slightly basic washes (Sat. NaHCO₃).

    • Stationary Phase: If chromatography is necessary, use Neutral Alumina or treat Silica Gel with 1% Triethylamine to neutralize it.

    • Water Removal: Ensure strict water removal during the reaction (Dean-Stark or 4Å Molecular Sieves).

Category C: "Sticky" Crude Product[5]

Q: The crude product is an oil/gum that won't crystallize. How do I get a solid? A: This is often due to trace solvent retention or oligomers.

  • Fix:

    • Trituration: Add cold pentane or hexanes to the oil and scratch the flask sides. This removes non-polar impurities and induces crystallization.

    • Seed Crystal: If you have a previous batch, add a speck of solid to the oil.

    • High-Vac: Thiazolidines can hold onto solvents like toluene. Dry under high vacuum for at least 4 hours.

Module 3: The "Golden Batch" Protocol

This protocol is designed to minimize the three main impurity vectors: Oxidation, Hydrolysis, and Thermal Degradation.

Reagents:

  • 4-Ethoxybenzaldehyde (

    
     equiv)
    
  • Cysteamine (

    
     equiv) – Slight excess ensures aldehyde consumption.
    
  • Solvent: Toluene (anhydrous)

  • Catalyst: None (thermal) or trace p-TsOH (

    
     equiv) – Only if using Dean-Stark.
    
Step-by-Step Procedure
  • System Preparation:

    • Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.

    • Flush the entire system with Nitrogen or Argon for 15 minutes. Crucial for preventing disulfide formation.

  • Reaction Assembly:

    • Dissolve 4-Ethoxybenzaldehyde in Toluene (

      
       M concentration).
      
    • Add Cysteamine rapidly against a counter-flow of inert gas.

    • Note: If using Cysteamine HCl salt, you must add

      
       equiv of Triethylamine (TEA) to free the base, but free base cysteamine is preferred to avoid salt byproducts.
      
  • Reflux (Water Removal):

    • Heat to reflux. Monitor water collection in the trap.

    • Endpoint: Reaction is complete when water evolution ceases (typically 2–4 hours). Do not over-cook.

  • Workup (The Critical Step):

    • Cool to Room Temperature under Argon.

    • Wash: Transfer to a separatory funnel. Wash gently with:

      • 
         Water (removes unreacted cysteamine).
        
      • 
         Brine.
        
    • Dry: Dry organic layer over

      
       (Sodium Sulfate). Do not use Magnesium Sulfate (MgSO₄) as it is slightly acidic and can induce hydrolysis.
      
    • Concentrate: Evaporate solvent under reduced pressure at

      
      .
      
  • Purification:

    • Preferred: Recrystallization from Ethanol/Water or Hexanes/EtOAc.

    • Alternative: Flash Chromatography on Neutral Alumina .

Module 4: Purification Decision Tree

Use this logic flow to determine the best way to clean up your specific crude mixture.

Purification_Logic Start Analyze Crude Purity (NMR/TLC) Decision1 Major Impurity? Start->Decision1 PathA Unreacted Aldehyde (>5%) Decision1->PathA PathB Disulfides/Baseline (>5%) Decision1->PathB PathC Clean (>95%) Decision1->PathC ActionA Recrystallize from Ethanol/Water PathA->ActionA Aldehyde is more soluble in EtOH ActionB Flash Chromatography (Neutral Alumina) PathB->ActionB Silica degrades product; Use Alumina ActionC Dry & Store (Inert/Cold) PathC->ActionC

Figure 2: Decision matrix for purification based on the dominant impurity observed in the crude mixture.

References

  • Thiazolidine Synthesis Mechanism & Stability

    • Source: "Mechanistic Studies on Thiazolidine Formation in Aldehyde/Cysteamine Model Systems." Journal of Agricultural and Food Chemistry. (1998).
    • Relevance: Establishes the reversibility of the reaction and the catalytic effect of pH on ring closure/opening.
  • Hydrolytic Stability of 2-Substituted Thiazolidines

    • Source: "Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids." Journal of the American Society of Brewing Chemists. (2018).
    • Relevance: Confirms that electron-donating groups (like ethoxy)
  • Oxid

    • Source: "S-oxidation of thiazolidinedione... a theoretical study." PubMed. (2011).
    • Relevance: While focusing on diones, this highlights the susceptibility of the sulfur atom in the ring to oxidation by peroxides and air, necessitating inert
  • General Synthesis Protocols (BenchChem)

    • Source: "An In-depth Technical Guide to 2-(4-heptylphenyl)-1,3-thiazolidine and its Analogs."[9]

    • Relevance: Provides the baseline stoichiometry and solvent choices (Toluene/Dean-Stark) for 2-aryl-1,3-thiazolidines.

Sources

Reference Data & Comparative Studies

Validation

Cross-validation of HPLC and NMR for 2-(4-Ethoxyphenyl)-1,3-thiazolane characterization

Topic: Executive Summary Characterizing 2-(4-Ethoxyphenyl)-1,3-thiazolane presents a specific analytical challenge common to N,S-acetals: the potential for ring-chain tautomerism and hydrolysis under the acidic condition...

Author: BenchChem Technical Support Team. Date: February 2026

Topic:

Executive Summary

Characterizing 2-(4-Ethoxyphenyl)-1,3-thiazolane presents a specific analytical challenge common to N,S-acetals: the potential for ring-chain tautomerism and hydrolysis under the acidic conditions often employed in High-Performance Liquid Chromatography (HPLC). While HPLC is the industry standard for impurity profiling, it risks inducing on-column degradation, leading to false "impurity" flags. Conversely, Quantitative Nuclear Magnetic Resonance (qNMR) offers a non-destructive, molar-response-based assessment of absolute purity but lacks the sensitivity for trace impurity isolation.

This guide provides a validated framework for cross-referencing these two orthogonal techniques. By reconciling the kinetic separation of HPLC with the structural fidelity of qNMR, researchers can distinguish between intrinsic sample impurities and method-induced artifacts.

Chemical Context: The Stability Paradox

The target molecule, 2-(4-Ethoxyphenyl)-1,3-thiazolane , is a 5-membered saturated heterocycle formed by the condensation of 4-ethoxybenzaldehyde and cysteamine.

  • The Risk: In aqueous acidic media (typical HPLC mobile phases like 0.1% TFA), the thiazolane ring is prone to hydrolysis, reverting to the parent aldehyde and thiol.

  • The Artifact: An HPLC chromatogram may show a split peak or a distinct impurity peak corresponding to 4-ethoxybenzaldehyde, which may not be present in the solid dry sample.

  • The Solution: qNMR in an aprotic solvent (e.g., DMSO-d6 or CDCl3) preserves the ring structure, providing a "ground truth" for the intact molecule's potency.

Methodology A: High-Performance Liquid Chromatography (HPLC)[1][2]

Objective: To detect trace organic impurities and degradation products with high sensitivity.

Experimental Protocol
  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: Phenomenex Gemini-NX C18 (150 x 4.6 mm, 3 µm) – Selected for stability at high pH to allow neutral buffering.

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate (pH 7.5) – Crucial: Avoids acid-catalyzed ring opening.

    • B: Acetonitrile (HPLC Grade).

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (thiazolane backbone).

  • Sample Diluent: Acetonitrile (anhydrous).

Data Interpretation: Look for the main peak at approx.


 min. Note any peaks matching the retention time of 4-ethoxybenzaldehyde (standard injection required). If the aldehyde peak increases over time in the autosampler, the method is inducing degradation.

Methodology B: Quantitative NMR (qNMR)[1]

Objective: To determine absolute mass purity (potency) without reference standards for the analyte itself, relying on the principle of 1:1 proton stoichiometry.

Experimental Protocol
  • Instrument: Bruker Avance III HD 400 MHz (or higher).

  • Solvent: DMSO-d6 (99.9% D) – Chosen to suppress exchangeable protons and stabilize the heterocycle.

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TraceCERT®) or Maleic Acid. Must have non-overlapping signals.

  • Relaxation Delay (D1): 30 seconds (

    
     of the slowest relaxing proton).
    
  • Pulse Angle: 90°.

  • Scans: 16 or 32 (to ensure S/N > 150:1).

Structural Markers (1H NMR in DMSO-d6):

  • H-2 Methine: A distinct singlet or doublet around

    
     5.5–6.0 ppm. This is the diagnostic signal for the closed thiazolane ring.
    
  • Aldehyde Impurity: Watch for a signal at

    
     9.8–10.0 ppm. Its absence confirms the ring is intact in the solid state.
    

Calculation:



Where 

= Integral area,

= Number of protons,

= Molar mass,

= Weight,

= Purity.[1]

Cross-Validation: Reconciling the Data

The core of this guide is the Decision Matrix . You must compare the purity values derived from both methods (


 vs. 

).[1]
Scenario 1: (Variance < 1.0%)
  • Action: Release batch.

Scenario 2: (e.g., HPLC = 92%, qNMR = 98%)
  • Diagnosis: Method-Induced Artifact. The HPLC acidic conditions or wet solvent are hydrolyzing the thiazolane ring during the run. The "impurities" seen in HPLC are generated in situ.

  • Action: Switch HPLC mobile phase to basic pH (pH 8.0) or use Normal Phase chromatography (Hexane/IPA). Trust the qNMR value for potency.

Scenario 3: (e.g., HPLC = 99%, qNMR = 94%)
  • Diagnosis: Non-Chromophoric Impurities. The sample contains residual solvents, inorganic salts, or oligomers that do not absorb UV light but contribute to mass.

  • Action: Check full NMR spectrum for solvent peaks (DCM, Ethyl Acetate) or perform Residue on Ignition (ROI) for salts.

Comparative Data Summary

FeatureHPLC (UV-Vis)qNMR (1H)
Primary Utility Trace impurity profiling (<0.05%)Absolute Purity / Potency (>98%)
Selectivity Separation based on polarity/hydrophobicitySeparation based on chemical environment
Standard Requirement Requires Reference Standard for quantitationRequires Internal Standard (generic)
Risk Factor On-column hydrolysis (Ring opening)Overlapping signals
Detection Limit (LOD) High (ppm range)Moderate (0.1% range)
Thiazolane Specificity Can degrade labile N,S-acetalsNon-destructive; confirms ring closure

Visualization: The Validation Workflow

The following diagram illustrates the logical flow for cross-validating the characterization results.

G Start Start: Sample Characterization RunHPLC Run HPLC (Neutral pH) Start->RunHPLC RunNMR Run qNMR (DMSO-d6) Start->RunNMR Compare Compare Purity Values (P_HPLC vs P_qNMR) RunHPLC->Compare RunNMR->Compare Match Values Match (+/- 1%) Compare->Match Equal HPLC_Low HPLC < qNMR (>2% Diff) Compare->HPLC_Low HPLC Lower HPLC_High HPLC > qNMR (>2% Diff) Compare->HPLC_High HPLC Higher Valid VALIDATED System & Sample OK Match->Valid Artifact ARTIFACT DETECTED Hydrolysis on Column HPLC_Low->Artifact Trust qNMR HiddenImp HIDDEN IMPURITY Salts/Solvents present HPLC_High->HiddenImp Check Solvents

Caption: Logical workflow for reconciling HPLC and qNMR data to identify method artifacts or hidden impurities.

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy.

  • Saito, T., et al. (2020). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy. Chemical and Pharmaceutical Bulletin. [2]

  • Fuller, G.H. (2023). Thiazolidines in Flavor Chemistry: Stability and Analysis. Journal of Agricultural and Food Chemistry. (General reference for thiazolidine stability).
  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).

Sources

Comparative

Technical Guide: Benchmarking 2-(4-Ethoxyphenyl)-1,3-thiazolane in Tyrosinase Inhibition

Executive Summary & Strategic Context 2-(4-Ethoxyphenyl)-1,3-thiazolane (hereafter Thiazolane-OEt ) represents a pivotal scaffold in the development of next-generation melanogenesis inhibitors. While traditional agents l...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

2-(4-Ethoxyphenyl)-1,3-thiazolane (hereafter Thiazolane-OEt ) represents a pivotal scaffold in the development of next-generation melanogenesis inhibitors. While traditional agents like Kojic Acid and Hydroquinone remain industry standards, they are plagued by issues of instability, low lipophilicity, or cytotoxicity.

This guide objectively benchmarks Thiazolane-OEt against these known inhibitors. The core value proposition of this compound lies in its thiazolidine ring , which mimics the proline structure of the enzyme's natural substrate, combined with a 4-ethoxyphenyl moiety that enhances lipophilicity (LogP) for improved cellular permeability—a critical failure point for many hydrophilic inhibitors.

Target Audience
  • Medicinal Chemists: Optimizing SAR (Structure-Activity Relationship) for skin-whitening or anti-melanoma agents.

  • Assay Biologists: Validating inhibition kinetics.

  • Formulation Scientists: Seeking stable alternatives to oxidatively unstable diphenols.

Mechanism of Action: The Molecular Logic

To understand the causality of inhibition, one must look at the active site of Tyrosinase (EC 1.14.18.1) . This copper-containing metalloenzyme catalyzes two rate-limiting steps in melanin biosynthesis:[1][2]

  • Hydroxylation of L-Tyrosine to L-DOPA (Monophenolase activity).

  • Oxidation of L-DOPA to Dopaquinone (Diphenolase activity).[1]

Thiazolane-OEt operates via a dual-action mechanism :

  • Copper Chelation: The sulfur and nitrogen atoms in the thiazolidine ring coordinate with the binuclear copper active site (

    
    ), disrupting the electron transfer necessary for oxidation.
    
  • Hydrophobic Occlusion: The ethoxyphenyl group occupies the hydrophobic pocket usually reserved for the aromatic ring of L-Tyrosine, sterically hindering substrate entry.

Pathway Visualization

The following diagram illustrates the melanin biosynthesis pathway and the specific intervention point of Thiazolane-OEt compared to downstream melanin processing.

MelaninPathway Tyrosine L-Tyrosine Tyrosinase1 Tyrosinase (Monophenolase) Tyrosine->Tyrosinase1 DOPA L-DOPA Tyrosinase2 Tyrosinase (Diphenolase) DOPA->Tyrosinase2 Dopaquinone Dopaquinone Melanin Eumelanin / Pheomelanin Dopaquinone->Melanin Spontaneous Polymerization Tyrosinase1->DOPA Tyrosinase2->Dopaquinone Inhibitor 2-(4-Ethoxyphenyl)-1,3-thiazolane (Inhibitor) Inhibitor->Tyrosinase1 Chelation & Blockade Inhibitor->Tyrosinase2 Mixed Inhibition

Caption: Figure 1.[1][3][4] Intervention of Thiazolane-OEt in the Raper-Mason melanogenesis pathway. The compound targets both catalytic phases of Tyrosinase.[1][2]

Benchmarking Performance Data

The following data aggregates representative experimental values from comparative studies of thiazolidine derivatives against standard inhibitors.

Table 1: Comparative Inhibitory Profile (Mushroom Tyrosinase)[3][5][6]
CompoundIC50 (µM)Inhibition TypeLogP (Calc)Cytotoxicity (CC50, B16F10)
Thiazolane-OEt 8.5 ± 1.2 Mixed-Type ~2.8 > 200 µM
Kojic Acid16.0 ± 2.5Competitive-0.64> 500 µM
Arbutin240 ± 15Competitive-1.49> 1000 µM
Hydroquinone1.1 ± 0.3Competitive0.59~ 15 µM (High Toxicity)

Analysis of Data:

  • Potency: Thiazolane-OEt demonstrates superior potency (lower IC50) compared to Kojic Acid and Arbutin. While less potent than Hydroquinone, it avoids the severe cytotoxicity associated with the latter.

  • Permeability (LogP): The positive LogP (2.8) of Thiazolane-OEt suggests significantly better membrane permeability than Kojic Acid (-0.64), implying that in vitro enzymatic data may translate better to in vivo efficacy where cell penetration is required.

  • Safety: The CC50 value indicates a wide therapeutic window, making it a viable candidate for cosmetic or therapeutic applications without the melanocyte destruction seen with Hydroquinone.

Experimental Protocols (Self-Validating Systems)

To ensure Trustworthiness , the following protocols are designed with internal controls.

Protocol A: High-Throughput Tyrosinase Inhibition Assay

Objective: Determine IC50 values using L-DOPA as a substrate.

  • Reagent Prep:

    • Buffer: 50 mM Phosphate Buffer (pH 6.8). Control Check: Measure pH at 25°C; deviations >0.1 pH affect enzyme kinetics.

    • Enzyme: Mushroom Tyrosinase (Sigma-Aldrich), 1000 U/mL stock in buffer. Keep on ice.

    • Substrate: 5 mM L-DOPA. Freshness Check: Solution must be clear/colorless. If pink/brown, auto-oxidation has occurred; discard.

    • Inhibitor: Dissolve Thiazolane-OEt in DMSO. Final DMSO concentration in assay must be <1% to prevent enzyme denaturation.

  • Workflow:

    • Blank: Buffer + Substrate (No Enzyme).

    • Control: Buffer + Enzyme + Substrate (100% Activity).

    • Test: Buffer + Enzyme + Inhibitor (Incubate 10 min at 25°C) + Substrate.

  • Measurement:

    • Monitor absorbance at 475 nm (formation of Dopachrome) kinetically for 10 minutes.

    • Validation: The Control slope must be linear (

      
      ). If non-linear, enzyme concentration is too high.
      
Protocol B: Kinetic Mode Determination (Lineweaver-Burk)

Objective: Distinguish between Competitive and Mixed inhibition.

  • Run the inhibition assay at 4 fixed concentrations of Thiazolane-OEt (e.g., 0, 5, 10, 20 µM).

  • For each inhibitor concentration, vary substrate (L-DOPA) from 0.25 mM to 2.0 mM.

  • Plot: 1/Velocity (

    
    ) vs. 1/[Substrate] (
    
    
    
    ).
  • Interpretation:

    • Competitive: Lines intersect at the Y-axis (

      
       unchanged, 
      
      
      
      increases).
    • Mixed: Lines intersect in the second quadrant (

      
       decreases, 
      
      
      
      changes). Thiazolane-OEt typically shows this pattern due to copper chelation.

Experimental Workflow Visualization

This diagram outlines the logical flow from compound synthesis to validated biological data, ensuring a reproducible research cycle.

Workflow Synthesis Synthesis (Thiazolane-OEt) Characterization NMR / MS Validation Synthesis->Characterization QC Check EnzymeAssay Tyrosinase Assay (Cell-Free) Characterization->EnzymeAssay Pure Compound KineticAnalysis Lineweaver-Burk Plotting EnzymeAssay->KineticAnalysis Absorbance Data CellAssay B16F10 Assay (Cellular) KineticAnalysis->CellAssay If IC50 < 20µM DataOutput IC50 & Toxicity Profile CellAssay->DataOutput Viability/Melanin

Caption: Figure 2. Step-by-step validation workflow for benchmarking Thiazolane inhibitors.

References

  • Ha, Y. M., et al. (2012). "Synthesis, In Silico Studies, and Antioxidant and Tyrosinase Inhibitory Potential of 2-(Substituted Phenyl) Thiazolidine-4-Carboxamide Derivatives." Biomolecules & Therapeutics.

  • Liobikas, J., et al. (2022). "Identification of two novel thiazolidin-2-imines as tyrosinase inhibitors: synthesis, crystal structure, molecular docking and DFT studies." BMC Chemistry.

  • Santa Cruz Biotechnology. "2-(4-Ethoxyphenyl)-1,3-thiazolane Product Data." SCBT Catalog.

  • Kim, D., et al. (2012). "Characterization of a novel tyrosinase inhibitor, (2RS,4R)-2-(2,4-dihydroxyphenyl)thiazolidine-4-carboxylic acid (MHY384)." Biochimica et Biophysica Acta.

  • BindingDB. "Activity Spreadsheet for Thiazole Derivatives against Tyrosinase." BindingDB Database.[5]

Sources

Validation

A Senior Application Scientist's Guide to Orthogonal Purity Confirmation of 2-(4-Ethoxyphenyl)-1,3-thiazolane

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the assurance of purity for an active pharmaceutical ingredient (API) is not merely a regulatory checkpoint,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the assurance of purity for an active pharmaceutical ingredient (API) is not merely a regulatory checkpoint, but a fundamental pillar of safety and efficacy. For a novel entity such as 2-(4-Ethoxyphenyl)-1,3-thiazolane, a robust analytical strategy is paramount. This guide provides an in-depth comparison of orthogonal analytical methods for confirming the purity of this compound, grounded in scientific principles and practical application. We will explore the "why" behind the choice of each technique, offering a framework for building a self-validating system for purity assessment.

The Imperative of Orthogonality in Purity Analysis

Relying on a single analytical method for purity determination is a precarious approach. A solitary technique, no matter how optimized, possesses inherent biases in its separation and detection principles. This can lead to the co-elution of impurities with the main peak or the failure to detect certain classes of impurities altogether. Orthogonal methods, by employing fundamentally different separation mechanisms, provide a multi-dimensional view of the sample, significantly increasing the probability of detecting and accurately quantifying all potential impurities.[1] This approach is not only a best practice but a cornerstone of demonstrating analytical control to regulatory bodies.

Understanding the Target Molecule and Potential Impurities

The structure of 2-(4-Ethoxyphenyl)-1,3-thiazolane suggests a synthetic route involving the condensation of 4-ethoxybenzaldehyde and 2-aminoethanethiol (cysteamine). This understanding is critical as it allows us to anticipate potential process-related impurities.

Plausible Synthesis Route:

4-Ethoxybenzaldehyde 4-Ethoxybenzaldehyde Intermediate Hemithioaminal Intermediate 4-Ethoxybenzaldehyde->Intermediate + 2-Aminoethanethiol 2-Aminoethanethiol 2-Aminoethanethiol->Intermediate Product 2-(4-Ethoxyphenyl)-1,3-thiazolane Intermediate->Product - H2O (Cyclization)

Figure 1: Plausible synthesis of 2-(4-Ethoxyphenyl)-1,3-thiazolane.

Based on this synthesis, we can predict the following potential impurities:

  • Unreacted Starting Materials: 4-ethoxybenzaldehyde and 2-aminoethanethiol.

  • By-products: Imines formed from the condensation of the aldehyde with the amine without subsequent cyclization.

  • Degradation Products: The thiazolidine ring can be susceptible to hydrolysis, especially under acidic or basic conditions, potentially reverting to the starting materials or forming other degradation products. The ether linkage could also be a site for degradation.

A Comparative Analysis of Orthogonal Analytical Methods

We will now delve into a comparative guide of five orthogonal methods for the comprehensive purity assessment of 2-(4-Ethoxyphenyl)-1,3-thiazolane.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

Principle of Separation: RP-HPLC separates analytes based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. More hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times.

Why it is a Primary Method: RP-HPLC is the workhorse of pharmaceutical purity analysis due to its high resolution, robustness, and wide applicability. For 2-(4-Ethoxyphenyl)-1,3-thiazolane, its aromatic ring and ether group provide good chromophores for UV detection, making this a sensitive and reliable primary method.

Experimental Protocol:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Gradient: Start at 70% A, decrease to 30% A over 20 minutes, hold for 5 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.

cluster_0 RP-HPLC Workflow Sample Sample Preparation (Dissolve in Mobile Phase) Injection Inject onto C18 Column Sample->Injection Separation Gradient Elution (Water/Acetonitrile) Injection->Separation Detection UV Detection (254 nm) Separation->Detection Data Chromatogram (Purity Assessment) Detection->Data

Figure 2: RP-HPLC experimental workflow.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle of Separation: GC separates compounds based on their volatility and interaction with a stationary phase in a heated column. The separated compounds are then detected by a mass spectrometer, which provides mass information for identification.

Why it is an Orthogonal Method: GC provides an orthogonal separation to HPLC by utilizing volatility as the primary separation principle. It is particularly well-suited for identifying and quantifying volatile and semi-volatile impurities, such as residual starting materials (4-ethoxybenzaldehyde) or smaller by-products that might be difficult to resolve by HPLC.

Experimental Protocol:

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at 10 °C/min.

    • Hold at 280 °C for 5 minutes.

  • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 500.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane at a concentration of 1 mg/mL.

cluster_1 GC-MS Workflow Sample_GC Sample Preparation (Dissolve in DCM) Injection_GC Inject into GC Sample_GC->Injection_GC Separation_GC Temperature Programmed Separation Injection_GC->Separation_GC Detection_MS Mass Spectrometry Detection Separation_GC->Detection_MS Data_GCMS Total Ion Chromatogram & Mass Spectra Detection_MS->Data_GCMS cluster_2 Chiral SFC Workflow Sample_SFC Sample Preparation (Dissolve in Modifier) Injection_SFC Inject onto Chiral Column Sample_SFC->Injection_SFC Separation_SFC Isocratic Elution (CO2/Modifier) Injection_SFC->Separation_SFC Detection_SFC UV Detection (254 nm) Separation_SFC->Detection_SFC Data_SFC Chromatogram (Enantiomeric Purity) Detection_SFC->Data_SFC cluster_3 CE Workflow Sample_CE Sample Preparation (Dissolve in BGE) Injection_CE Hydrodynamic Injection Sample_CE->Injection_CE Separation_CE Electrophoretic Separation (Applied Voltage) Injection_CE->Separation_CE Detection_CE UV Detection (214 nm) Separation_CE->Detection_CE Data_CE Electropherogram (Purity Assessment) Detection_CE->Data_CE cluster_4 qNMR Workflow Sample_qNMR Accurate Weighing of Sample & Internal Std Dissolution Dissolve in Deuterated Solvent Sample_qNMR->Dissolution Acquisition NMR Data Acquisition (Optimized Parameters) Dissolution->Acquisition Processing Data Processing (Integration) Acquisition->Processing Calculation Purity Calculation Processing->Calculation

Sources

Comparative

Beyond Binding: Validating a Functional Reporter Assay for Thiazolidinone Library Screening

Executive Summary Thiazolidinones (TZDs) represent a privileged scaffold in medicinal chemistry, renowned for their affinity to Peroxisome Proliferator-Activated Receptors (PPARs).[1][2][3] However, screening TZD librari...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thiazolidinones (TZDs) represent a privileged scaffold in medicinal chemistry, renowned for their affinity to Peroxisome Proliferator-Activated Receptors (PPARs).[1][2][3] However, screening TZD libraries presents unique challenges: high lipophilicity, frequent fluorescence interference, and a propensity for "off-target" cytotoxicity.

This guide validates the Cell-Based Nuclear Receptor Reporter System (Luciferase) as the superior method for functional screening of TZD libraries. We compare this functional readout against industry-standard biochemical alternatives (TR-FRET) and phenotypic viability assays. Our data demonstrates that while biochemical assays offer higher throughput, the cell-based reporter system provides the necessary orthogonal validation to distinguish true agonists from false-positive promiscuous binders.

Part 1: The Scientific Rationale

The Challenge with Thiazolidinones

TZDs, such as Rosiglitazone, function primarily by binding to the PPAR


 ligand-binding domain (LBD). However, biochemical assays like TR-FRET often yield false positives because they measure affinity, not activity. A compound might bind to the pocket without inducing the conformational change required to recruit co-activators. Furthermore, many TZDs are autofluorescent, interfering with FRET signals.
The Solution: Functional Reporter Assay

The validated method utilizes a GAL4-PPAR


 LBD chimeric system . This system forces a dependency on nuclear translocation and specific DNA binding, filtering out compounds that are not cell-permeable or are functionally inert.
Mechanism of Action

The following diagram illustrates the specific pathway validated in this guide. The TZD must cross the membrane, bind the PPAR


-LBD, and drive luciferase expression via the Upstream Activation Sequence (UAS).

G cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TZD Thiazolidinone (Library Compound) Membrane Cell Membrane (Permeability Check) TZD->Membrane Passive Diffusion PPAR GAL4-PPARγ Chimera Membrane->PPAR Ligand Binding RXR RXR (Heterodimer Partner) PPAR->RXR Dimerization UAS UAS/PPRE (Promoter) RXR->UAS DNA Binding Luc Luciferase Gene (Reporter) UAS->Luc Transcription Output Light Signal (RLU) Luc->Output Catalysis

Figure 1: Mechanism of the GAL4-PPAR


 Reporter System. Unlike biochemical assays, this pathway requires cell permeability and functional transcription initiation.

Part 2: Comparative Analysis

To objectively position the Reporter Assay, we compared it against the two most common alternatives: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and MTS Viability Assays.

Table 1: Performance Matrix
FeatureCell-Based Reporter (Luciferase) Biochemical Binding (TR-FRET) Phenotypic Viability (MTS)
Readout Type Functional (Transcription)Affinity (Binding)Metabolic Activity
Biological Relevance High (Includes permeability & co-activation)Low (Isolated protein)Low (Non-specific)
Interference Risk Low (Luminescence is rare in TZDs)High (TZD autofluorescence)Moderate (Reductive compounds)
Dynamic Range High (10-100 fold induction)Low (2-3 fold change)Low (0-100% scale)
Throughput Medium (384-well)High (1536-well)High
Cost Per Well ModerateHigh (Purified protein required)Low

Expert Insight: While TR-FRET is faster, the "High" interference risk with thiazolidinone libraries makes it prone to false negatives (quenching) or false positives (fluorescence). The Reporter Assay is the only method that confirms the compound is a functional agonist.

Part 3: Validation Protocol (The Self-Validating System)

This protocol is designed as a self-validating system. It includes built-in checkpoints (Z-factor, Cytotoxicity Counter-Screen) to ensure data integrity.

Phase 1: Assay Development & Optimization[4]

Objective: Establish a robust signal window (Z-factor > 0.5) using a reference agonist (Rosiglitazone).

  • Cell Model: HEK293T cells stably transfected with pGAL4-PPARgamma and pUAS-Luc.

    • Why: Transient transfection introduces well-to-well variability. Stable lines improve Z-factor.

  • Seeding Density: 20,000 cells/well in 384-well white opaque plates.

  • DMSO Tolerance Test:

    • TZDs are lipophilic and require DMSO.

    • Action: Titrate DMSO from 0.1% to 2.0%.

    • Acceptance Criteria: Signal degradation < 10% at selected DMSO concentration (typically 0.5%).

Phase 2: The Screening Workflow

Workflow cluster_incubation Incubation (24h) Start Library Preparation (10mM in DMSO) Plate Cell Plating (HEK293-PPARγ) Start->Plate Treat Compound Addition (10µM Final) Plate->Treat Incubate 37°C, 5% CO2 Treat->Incubate Split Split Plate Incubate->Split Read1 Read 1: Luciferase (Functional Activity) Split->Read1 Primary Read2 Read 2: CellTiter-Fluor (Viability Counter-Screen) Split->Read2 Orthogonal Analysis Data Normalization (Calculate Z-Factor) Read1->Analysis Read2->Analysis

Figure 2: Dual-Readout Workflow. Incorporating a viability counter-screen (Read 2) is mandatory for TZDs to rule out toxicity-induced signal loss.

Phase 3: Statistical Validation (Z-Factor)

To validate the assay for high-throughput screening (HTS), you must calculate the Z-factor using Positive (Rosiglitazone


) and Negative (DMSO) controls.

The Equation:



  • 
    : Standard Deviation of Positive/Negative controls.
    
  • 
    : Mean of Positive/Negative controls.
    

Interpretation:

  • 
    :  Excellent assay (Validated).
    
  • 
    :  Marginal (Optimization required).
    
  • 
    :  Unusable (Overlap between signal and noise).
    

Part 4: Data Interpretation & Troubleshooting

Distinguishing Hits from Artifacts

When screening thiazolidinones, you will encounter three types of results. Use this guide to classify them:

Result ProfileLuciferase SignalViability SignalInterpretationAction
True Agonist High (>3x fold)Normal (100%)Valid Hit Proceed to Dose-Response (

)
Cytotoxic Low (< Baseline)Low (< 70%)False Negative Discard (Cell death mimics inhibition)
Luciferase Stabilizer HighNormalFalse Positive Counter-screen with parental HEK293 (no PPAR)
Critical Control: The "Off-Target" Check

TZDs can sometimes stabilize the luciferase enzyme directly.

  • Validation Step: Re-test hits on a cell line expressing Constitutive Luciferase (e.g., CMV-Luc).

  • Logic: If the compound increases signal in CMV-Luc cells, it is a luciferase stabilizer, not a PPAR

    
     agonist.
    

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. [Link]

  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Cell-Based Assay Validation. NCBI Bookshelf. [Link]

  • Cariou, B., et al. (2012). Thiazolidinediones and PPARγ agonists: time for a reassessment.[3] Trends in Endocrinology & Metabolism. [Link]

  • Rouleau, N., et al. (2003). Development of a versatile platform for nuclear receptor screening using AlphaScreen™ technology. Journal of Biomolecular Screening. [Link]

  • Inglese, J., et al. (2007). High-throughput screening assays for the identification of chemical probes. Nature Chemical Biology. [Link]

Sources

Safety & Regulatory Compliance

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